molecular formula C9H5N B071010 3-Ethynylbenzonitrile CAS No. 171290-53-2

3-Ethynylbenzonitrile

Cat. No.: B071010
CAS No.: 171290-53-2
M. Wt: 127.14 g/mol
InChI Key: OFXNEEFXYBSZJQ-UHFFFAOYSA-N
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Description

3-Ethynylbenzonitrile is a high-value aromatic alkyne derivative engineered for advanced research applications, particularly in the fields of chemical biology and materials science. Its core utility lies in the terminal alkyne functional group, which serves as a robust handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This reaction allows for the efficient, selective, and bio-orthogonal conjugation of the benzonitrile-bearing scaffold to azide-modified molecules, enabling the facile synthesis of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylbenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFXNEEFXYBSZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477365
Record name 3-Ethynylbenzonitrile
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

171290-53-2
Record name 3-Ethynylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile, a bifunctional aromatic compound featuring both a nitrile and a terminal alkyne group, serves as a versatile and valuable building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and the orthogonal reactivity of its functional groups make it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the context of drug discovery and development.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₅N[4]
Molecular Weight 127.14 g/mol [4]
CAS Number 171290-53-2[5][6]
Appearance Not specified; likely a solid at room temperature
Boiling Point (Predicted) 230.2 ± 23.0 °C[2]
Density (Predicted) 1.037 g/mL at 25 °C[2]
Solubility Generally soluble in organic solvents[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete spectral data with peak assignments for the 3-isomer is not available in the provided search results, typical characteristic absorptions and resonances can be predicted based on its structure and data for analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and alkyne functional groups.

  • C≡N Stretch: A strong, sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ for the aromatic nitrile[7].

  • ≡C-H Stretch: A sharp, medium-intensity band should appear around 3300 cm⁻¹ corresponding to the stretching of the acetylenic C-H bond.

  • C≡C Stretch: A weak to medium absorption is expected in the 2100-2140 cm⁻¹ region for the carbon-carbon triple bond.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations[8].

  • Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the acetylenic proton. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetylenic proton is expected to be a singlet in the region of δ 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the two acetylenic carbons, and the nitrile carbon. The nitrile carbon (C≡N) is typically found in the range of δ 110-125 ppm. The acetylenic carbons (C≡C) would appear in the δ 70-90 ppm region. The aromatic carbons would resonate in the δ 110-140 ppm range.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) and other characteristic fragments of the aromatic ring.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide[9]. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with 3-bromobenzonitrile, followed by the removal of the silyl protecting group.

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of similar aryl alkynes[10][11].

Step 1: Sonogashira Coupling of 3-Bromobenzonitrile with Trimethylsilylacetylene

Sonogashira_Coupling 3-Bromobenzonitrile 3-Bromobenzonitrile Reaction_Vessel Reaction Vessel (Inert Atmosphere) 3-Bromobenzonitrile->Reaction_Vessel Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction_Vessel Catalyst CuI CuI CuI->Reaction_Vessel Co-catalyst Triethylamine Triethylamine Triethylamine->Reaction_Vessel Base/Solvent 3-((Trimethylsilyl)ethynyl)benzonitrile 3-((Trimethylsilyl)ethynyl)benzonitrile Reaction_Vessel->3-((Trimethylsilyl)ethynyl)benzonitrile Stir at RT

Materials:

  • 3-Bromobenzonitrile

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous triethylamine and anhydrous THF as solvents.

  • To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 3-((trimethylsilyl)ethynyl)benzonitrile, by column chromatography on silica gel.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile

Deprotection 3-((Trimethylsilyl)ethynyl)benzonitrile 3-((Trimethylsilyl)ethynyl)benzonitrile Reaction_Mixture Reaction Mixture 3-((Trimethylsilyl)ethynyl)benzonitrile->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Base Methanol Methanol Methanol->Reaction_Mixture Solvent This compound This compound Reaction_Mixture->this compound Stir at RT

Materials:

  • 3-((Trimethylsilyl)ethynyl)benzonitrile

  • Potassium carbonate (K₂CO₃) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)

  • Methanol or Tetrahydrofuran

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile in methanol.

  • Add potassium carbonate (a slight excess) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material has been fully converted.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations.

  • Reactions of the Alkyne Group: The terminal alkyne is amenable to a range of reactions, including:

    • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles[12][13][14]. This reaction is particularly valuable in bioconjugation and medicinal chemistry for linking molecular fragments.

    • Further Sonogashira Couplings: The terminal alkyne can participate in further Sonogashira reactions to create more complex diarylacetylene structures.

    • Cycloaddition Reactions: The alkyne can undergo various cycloaddition reactions to form diverse heterocyclic systems.

  • Reactions of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as:

    • Hydrolysis: Hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid.

    • Reduction: Reduction of the nitrile can afford a primary amine.

    • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles.

Role in Drug Discovery and Development

Benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[15]. The ethynyl group in this compound provides a key handle for derivatization and the introduction of pharmacophoric groups.

This compound as a Scaffold for mGluR5 Antagonists

A significant application of this compound and its derivatives is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome[9][16].

mGluR5 Signaling Pathway: Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[9][17]. These downstream signaling events modulate neuronal excitability and synaptic function. Dysregulation of this pathway is associated with several neurological disorders[3][18].

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

This compound serves as a key intermediate in the synthesis of potent and selective mGluR5 NAMs. The ethynyl group allows for the introduction of various substituents that can modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles. The design and synthesis of kinase inhibitors is another area where benzonitrile derivatives have shown significant promise[15][19][20][21].

Conclusion

This compound is a highly valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the reactivity of its nitrile and alkyne functionalities, provide a robust platform for the development of novel compounds with diverse applications. The established synthetic protocols, particularly the Sonogashira coupling, allow for its efficient preparation. As research into the therapeutic potential of targeting signaling pathways like mGluR5 continues to expand, the importance of key building blocks such as this compound is set to grow, offering new avenues for the development of innovative therapeutics for a range of challenging diseases.

References

An In-depth Technical Guide to 3-Ethynylbenzonitrile (CAS: 171290-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynylbenzonitrile, a versatile aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Sonogashira coupling reaction, and presents its characteristic spectroscopic data. Furthermore, it explores the biological significance of the benzonitrile scaffold, with a particular focus on its role as an enzyme inhibitor in the context of drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug development, and materials science.

Chemical and Physical Properties

This compound, also known as (m-cyanophenyl)acetylene or 3-cyanophenylacetylene, is a bifunctional organic molecule incorporating both a nitrile and a terminal alkyne group on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 171290-53-2[1]
Molecular Formula C₉H₅N[1]
Molecular Weight 127.14 g/mol [1]
Physical Form Solid
Boiling Point 42-45 °C
Canonical SMILES C#CC1=CC(=CC=C1)C#N[1]
InChI Key OFXNEEFXYBSZJQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 23.8 Ų[1]
Complexity 199[1]
Hydrogen Bond Acceptor Count 1
Heavy Atom Count 10[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] A typical synthetic route involves the coupling of 3-bromobenzonitrile with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 3-bromobenzonitrile and trimethylsilylacetylene.

Materials:

  • 3-Bromobenzonitrile

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-((trimethylsilyl)ethynyl)benzonitrile.

  • Deprotection: Dissolve the crude product in THF and add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Purification: After completion of the deprotection, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[3][4][5][6]

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials: 3-Bromobenzonitrile Trimethylsilylacetylene reaction Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA, THF) start->reaction workup Aqueous Work-up (NH4Cl, Diethyl Ether) reaction->workup deprotection Deprotection (TBAF, THF) workup->deprotection purification Column Chromatography (Silica Gel, Hexanes/EtOAc) deprotection->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring, and a singlet for the acetylenic proton around δ 3.0-3.5 ppm. The splitting pattern in the aromatic region will be complex due to meta-coupling.
¹³C NMR The carbon NMR spectrum will display signals for the nine carbon atoms. Characteristic peaks include those for the two acetylenic carbons (δ 80-90 ppm), the nitrile carbon (δ 115-120 ppm), and the aromatic carbons (δ 120-140 ppm).
FTIR The infrared spectrum will show characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C≡N stretch (around 2230 cm⁻¹).
Mass Spec. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 127.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.[7][8]

Biological Significance and Applications in Drug Discovery

The benzonitrile scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Enzyme Inhibition

Diagram 2: Cholesterol Biosynthesis Pathway and Squalene Epoxidase Inhibition

Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cholesterol Cholesterol Oxidosqualene->Cholesterol ... Inhibitor Benzonitrile Derivatives (e.g., this compound) Squalene_Epoxidase_Target Inhibitor->Squalene_Epoxidase_Target Inhibition

Caption: Inhibition of Squalene Epoxidase in the cholesterol biosynthesis pathway.

Anticancer and Antimicrobial Potential

The benzonitrile moiety is present in several anticancer and antimicrobial agents. The mechanism of action for these compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and interference with bacterial cell wall synthesis. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, which can be crucial for binding to target proteins. The ethynyl group in this compound provides a reactive handle for further chemical modifications, such as click chemistry, which can be utilized to generate libraries of compounds for biological screening.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in both drug discovery and materials science. Its synthesis is well-established through the robust Sonogashira coupling reaction. The presence of both a nitrile and a terminal alkyne group allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. While the specific biological activities of this compound are an area requiring further investigation, the established importance of the benzonitrile scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future research and development efforts. This technical guide serves as a foundational resource for scientists and researchers looking to explore the potential of this intriguing molecule.

References

Synthesis Route for 3-Ethynylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethynylbenzonitrile, also known as (m-cyanophenyl)acetylene, is a valuable bifunctional building block in organic synthesis. Its rigid structure, featuring both a nitrile group and a terminal alkyne, makes it a crucial intermediate for the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the alkyne functionality allows for participation in a wide array of reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and various cross-coupling reactions.

This technical guide provides a detailed overview of a robust and widely-used synthetic pathway to this compound. The core of this strategy involves a two-step sequence: a palladium-catalyzed Sonogashira coupling to construct the carbon-carbon triple bond, followed by a deprotection step to reveal the terminal alkyne. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a logical workflow visualization.

Core Synthesis Pathway: Sonogashira Coupling and Deprotection

The most efficient and common route for preparing this compound starts from the commercially available 3-Bromobenzonitrile.[1][2][3] The synthesis proceeds in two key steps:

  • Sonogashira Coupling: 3-Bromobenzonitrile is coupled with a protected acetylene source, typically (trimethylsilyl)acetylene (TMSA), using a palladium catalyst and a copper(I) co-catalyst.[4][5][6] This reaction forms the silyl-protected intermediate, 3-[(trimethylsilyl)ethynyl]benzonitrile.

  • Silyl Group Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed from the intermediate product under mild basic conditions to yield the final this compound.[7][8][9]

The overall workflow is illustrated below.

Synthesis_Workflow cluster_step1 start_material 3-Bromobenzonitrile coupling_reaction Sonogashira Coupling start_material->coupling_reaction alkyne_source (Trimethylsilyl)acetylene alkyne_source->coupling_reaction intermediate 3-[(Trimethylsilyl)ethynyl]benzonitrile deprotection_step Deprotection intermediate->deprotection_step final_product This compound coupling_reaction->intermediate Pd(PPh₃)₂Cl₂, CuI Triethylamine, RT deprotection_step->final_product KOH / Methanol or TBAF / THF

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each step in the synthesis of this compound, based on established protocols for similar substrates.[7]

StepReaction TypeStarting MaterialKey Reagents & CatalystsSolventTypical Yield
1 Sonogashira Coupling3-Bromobenzonitrile(Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuITriethylamine>95%
2 Silyl Deprotection3-[(Trimethylsilyl)ethynyl]benzonitrilePotassium Hydroxide (KOH)Methanol>90%

Detailed Experimental Protocols

Step 1: Synthesis of 3-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira Coupling

This procedure details the palladium-catalyzed cross-coupling of 3-Bromobenzonitrile with (trimethylsilyl)acetylene.[4][7] The reaction is performed under an inert atmosphere to prevent oxidative side reactions, such as the homocoupling of the alkyne (Glaser coupling).[4]

Materials & Reagents:

  • 3-Bromobenzonitrile

  • (Trimethylsilyl)acetylene (TMSA)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 3-Bromobenzonitrile (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.01 equiv.), and copper(I) iodide (0.01 equiv.).

  • Seal the flask with a septum and degas by evacuating and back-filling with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous triethylamine via syringe to the flask to dissolve the solids.

  • To the stirring solution, add (trimethylsilyl)acetylene (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 3-Bromobenzonitrile is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, 3-[(trimethylsilyl)ethynyl]benzonitrile, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure solid.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the trimethylsilyl protecting group using potassium hydroxide in methanol, a simple and efficient method.[7] An alternative common method involves using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[9][10]

Materials & Reagents:

  • 3-[(Trimethylsilyl)ethynyl]benzonitrile

  • Potassium hydroxide (KOH)

  • Methanol

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the 3-[(trimethylsilyl)ethynyl]benzonitrile (1.0 equiv.) from Step 1 in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium hydroxide (approx. 2.0 equiv.) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once the reaction is complete, carefully add deionized water to the flask.

  • Transfer the mixture to a separatory funnel and extract three times with hexane or diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary to yield the final product.

References

Spectroscopic Profile of 3-Ethynylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethynylbenzonitrile (CAS No. 171290-53-2), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₅N, with a molecular weight of 127.14 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.84ddd7.9, 1.4, 1.0H-4
7.78t1.4H-2
7.69dt7.8, 1.3H-6
7.51t7.8H-5
3.15sC≡C-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
136.3C-4
135.2C-2
133.0C-6
129.7C-5
123.5C-1
118.0C≡N
112.9C-3
82.2C ≡CH
78.5C≡C H
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~3080MediumAromatic C-H stretch
~2230Strong, SharpC≡N stretch
~2110Medium, SharpC≡C stretch
1600-1450Medium to WeakAromatic C=C bending
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
127100[M]⁺ (Molecular Ion)
101Moderate[M - C₂H₂]⁺
75Moderate[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal standard.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 512-2048.

  • Spectral Width: 0-220 ppm.

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum: - Functional Group Identification IR->IR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethynylbenzonitrile, a key molecular scaffold in contemporary medicinal chemistry. This document details its molecular structure, physicochemical properties, and a robust synthetic protocol. Furthermore, it outlines experimental methods for the characterization and evaluation of its potential biological activity, particularly in the context of neuroscience research.

Molecular Structure and Properties

This compound, also known as (m-cyanophenyl)acetylene, is an aromatic compound featuring both a nitrile and a terminal alkyne functional group. This unique combination of electron-withdrawing and reactive moieties makes it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

PropertyValue
IUPAC Name This compound
Synonyms (m-Cyanophenyl)acetylene, 3-Cyanoethynylbenzene, 3-Cyanophenylacetylene
CAS Number 171290-53-2
Molecular Formula C₉H₅N
Molecular Weight 127.14 g/mol
Canonical SMILES C#CC1=CC(=CC=C1)C#N
InChI InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H
InChIKey OFXNEEFXYBSZJQ-UHFFFAOYSA-N
PropertyValue
Appearance Light yellow to yellow solid
Boiling Point 223.4 ± 23.0 °C (Predicted)[1]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by the deprotection of a silyl-protected alkyne. This method offers high yields and functional group tolerance.

Step 1: Sonogashira Coupling of 3-Bromobenzonitrile and Ethynyltrimethylsilane

This step couples 3-bromobenzonitrile with (trimethylsilyl)acetylene to form 3-((trimethylsilyl)ethynyl)benzonitrile.

  • Materials:

    • 3-Bromobenzonitrile

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and anhydrous triethylamine to the flask.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)benzonitrile.

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)benzonitrile

This step removes the trimethylsilyl (TMS) protecting group to yield the final product, this compound.

  • Materials:

    • 3-((Trimethylsilyl)ethynyl)benzonitrile

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a mixture of THF and methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.62 (d, J=8Hz, 2H, aryl-H)132.8
7.57 (d, J=8Hz, 2H, aryl-H)132.2
3.30 (s, 1H, alkynyl-H)127.2
118.4
112.5
82.0
81.8

Data for 4-ethynylbenzonitrile is presented as a representative example[2].

The IR spectrum of an aromatic nitrile with a terminal alkyne will show characteristic peaks for the C≡N and C≡C stretching vibrations.

Functional Group Characteristic Absorption (cm⁻¹)
Alkyne C-H Stretch~3300 (s)
Nitrile C≡N Stretch2240 - 2220 (m)
Alkyne C≡C Stretch2260 - 2100 (v)
Aromatic C-H Stretch~3030 (v)
Aromatic C=C Bending1700 - 1500 (m,m)

Characteristic absorption ranges are provided[3].

Mass spectrometry will confirm the molecular weight of this compound.

Technique Expected [M]+ or [M+H]⁺ (m/z)
Electron Ionization (EI)127.04
Electrospray Ionization (ESI)128.05

Biological Activity and Signaling Pathways

Derivatives of ethynylbenzonitrile have garnered significant interest as modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor is implicated in a variety of neurological and psychiatric disorders, making it an important target for drug discovery. Fluorinated analogs of ethynylbenzonitrile have been developed as high-affinity radioligands for positron emission tomography (PET) imaging of mGluR5 in the brain[4][5]. This suggests that this compound is a key pharmacophore for interacting with the allosteric site of the mGluR5 receptor.

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the mGluR5 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing human mGluR5

    • Radioligand (e.g., [³H]MPEP or a suitable alternative)

    • Test compound (this compound)

    • Non-specific binding control (e.g., a high concentration of a known mGluR5 ligand)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • 96-well plates

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

molecular_structure cluster_benzene cluster_ethynyl cluster_nitrile C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 C8 C C7->C8 H5 H C8->H5 N1 N C9->N1 synthesis_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 3-Bromobenzonitrile + (Trimethylsilyl)acetylene B Pd(PPh₃)₂Cl₂ / CuI Triethylamine, THF A->B Reaction Conditions C 3-((Trimethylsilyl)ethynyl)benzonitrile B->C Product D 3-((Trimethylsilyl)ethynyl)benzonitrile E K₂CO₃ Methanol, THF D->E Reaction Conditions F This compound E->F Final Product signaling_pathway cluster_receptor Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activation Compound This compound (or analog) Compound->mGluR5 Allosteric Modulation (Negative) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK, CREB) Ca_release->Downstream PKC->Downstream

References

Reactivity Profile of the Ethynyl Group in 3-Ethynylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile is a versatile bifunctional building block in organic synthesis, incorporating both a reactive terminal alkyne (ethynyl group) and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and molecular probes. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the ethynyl moiety, modulating its participation in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of the ethynyl group in this compound, with a focus on its applications in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction is particularly effective for this compound, enabling the straightforward synthesis of diarylacetylene derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide can be represented as follows:

Sonogashira_General cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound plus1 + R1->plus1 R2 Aryl Halide (Ar-X) plus1->R2 Catalyst Pd Catalyst Cu(I) Co-catalyst Base R2->Catalyst P1 3-(Arylethynyl)benzonitrile Catalyst->P1

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling Reactions
Aryl HalidePd-CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePdCl₂(PPh₃)₂PPh₃Et₃NTHFRT398[5]
1-Bromo-4-nitrobenzenePd(OAc)₂X-PhosCs₂CO₃H₂O/PTSRT18~99[6]
4-Iodotoluene5% Pd on Alumina--THF/DMA (9:1)75-60[7]
Aryl IodidesPdCl₂α,β-ynonesK₂CO₃EtOH904845-83[8]
o-Iodoanilines(PPh₃)₂CuBH₄PPh₃DBU-12024>99[9]

Note: The yields reported are for analogous Sonogashira reactions and serve as a general guide. Specific yields for this compound may vary.

Detailed Experimental Protocol: Synthesis of 3-((4-methoxyphenyl)ethynyl)benzonitrile

This protocol is adapted from a general procedure for Sonogashira coupling.[5]

Materials:

  • This compound

  • 4-Iodoanisole

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq.), 4-iodoanisole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF and distilled triethylamine to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-((4-methoxyphenyl)ethynyl)benzonitrile.

Cycloaddition Reactions: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[10][11] The ethynyl group of this compound readily participates in this reaction, making it a valuable tool for bioconjugation, materials science, and drug discovery.[12]

General Reaction Scheme

The CuAAC reaction of this compound with an organic azide is depicted below:

CuAAC_General cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound plus1 + R1->plus1 R2 Organic Azide (R-N₃) plus1->R2 Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) R2->Catalyst P1 1-Substituted-4-(3-cyanophenyl)-1H-1,2,3-triazole Catalyst->P1

Caption: General scheme of the CuAAC (Click) reaction.

Quantitative Data for CuAAC Reactions
AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI / Et₃NCyrene™301288[10]
Propargyl alcoholCoumarin azideCuSO₄ / Na-Ascorbate / LigandBufferRT1-[1]
Terminal AlkynesBenzyl AzideCuI / Et₃NCyrene™RTovernight50-96[13]
PhenylacetyleneBenzyl AzideRuH₂(CO)(PPh₃)₃ / Bu₄NBrH₂O802-[2]

Note: The yields reported are for analogous CuAAC reactions and serve as a general guide. Specific yields for this compound may vary.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole

This protocol is adapted from a general procedure for CuAAC reactions.[10][14]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.[15]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole.

Nucleophilic Addition Reactions

The ethynyl group of this compound, activated by the electron-withdrawing benzonitrile moiety, is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of functionalized alkenes and heterocycles.

General Reaction Scheme

The nucleophilic addition of a generic nucleophile (Nu-H) to this compound can be illustrated as follows:

Nucleophilic_Addition_General cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound plus1 + R1->plus1 R2 Nucleophile (Nu-H) plus1->R2 Catalyst Base or Acid Catalyst R2->Catalyst P1 Adduct Catalyst->P1

Caption: General scheme of nucleophilic addition to an alkyne.

Addition of Amines

Primary and secondary amines can add to the triple bond of activated alkynes to form enamines or imines, which can then be key intermediates in the synthesis of nitrogen-containing heterocycles. For example, the reaction of piperidine with activated alkynes is a known transformation.

Detailed Experimental Protocol: Reaction of this compound with Piperidine (Hypothetical)

This protocol is a generalized procedure for the addition of amines to activated alkynes.

Materials:

  • This compound

  • Piperidine

  • A polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add piperidine (1.2 eq.) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the enamine product.

Other Reactions and Applications

The versatile reactivity of the ethynyl group in this compound extends beyond the aforementioned examples. It can participate in various other transformations, leading to a diverse range of molecular architectures.

  • [3+2] Cycloadditions with other 1,3-Dipoles: Besides azides, this compound can react with other 1,3-dipoles like nitrile oxides to form isoxazoles. The regioselectivity of these reactions is an important consideration.[15]

  • Synthesis of Pyrimidines: The ethynyl group can serve as a three-carbon component in the construction of pyrimidine rings through condensation reactions with amidines or related compounds.[7][16]

  • Intramolecular Cyclizations: When tethered to a suitable functional group, the ethynyl moiety can undergo intramolecular cyclization to form fused heterocyclic systems.[17]

  • Microwave-Assisted Synthesis: Many of the reactions involving this compound can be significantly accelerated using microwave irradiation, leading to shorter reaction times and often improved yields.[3][18]

Mechanistic and Workflow Diagrams

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII trans-Ar-Pd(II)-X(L₂) OA->PdII TA Transmetalation PdII->TA PdII_alkyne trans-Ar-Pd(II)-C≡C-R(L₂) TA->PdII_alkyne CuX CuX TA->CuX Cu_cycle Cu(I) Cycle: CuX + R-C≡CH → Cu-C≡C-R Cu_alkyne Cu-C≡C-R Cu_cycle->Cu_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Ar-C≡C-R RE->Product ArX Ar-X ArX->OA Cu_alkyne->TA

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle CuI Cu(I) Cu_acetylide Cu(I)-acetylide CuI->Cu_acetylide Alkyne R-C≡CH Alkyne->Cu_acetylide Cu_triazolide Copper triazolide intermediate Cu_acetylide->Cu_triazolide Azide R'-N₃ Azide->Cu_triazolide Protonation Protonation Cu_triazolide->Protonation Protonation->CuI Product 1,4-disubstituted 1,2,3-triazole Protonation->Product Synthetic_Workflow Start This compound Step1 Sonogashira Coupling (e.g., with 1-azido-4-iodobenzene) Start->Step1 Intermediate 3-((4-Azidophenyl)ethynyl)benzonitrile Step1->Intermediate Step2 Intramolecular CuAAC Intermediate->Step2 Product Fused Triazole System Step2->Product

References

Solubility Profile of 3-Ethynylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethynylbenzonitrile in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility of this compound

Its solubility is expected to be higher in solvents that can engage in dipole-dipole interactions and have moderate to high polarity. Solvents like acetone, acetonitrile, and ethyl acetate are predicted to be effective at dissolving this compound. Aromatic solvents such as toluene may also be suitable due to π-π stacking interactions with the benzene ring. Alcohols like methanol and ethanol are likely to be moderate solvents, while nonpolar aliphatic hydrocarbons such as cyclohexane are expected to be poor solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, based on these principles and comparative data for 3-nitrobenzonitrile.

SolventChemical FormulaPredicted Qualitative SolubilityRationale
AcetoneC₃H₆OHighPolar aprotic solvent, capable of strong dipole-dipole interactions.
AcetonitrileC₂H₃NHighPolar aprotic solvent with a nitrile group, favorable for dissolving another nitrile.
Ethyl AcetateC₄H₈O₂HighModerately polar solvent with ester functionality.
TolueneC₇H₈Moderate to HighAromatic solvent, can engage in π-π stacking with the phenyl ring.
MethanolCH₄OModeratePolar protic solvent, can act as a hydrogen bond acceptor.
EthanolC₂H₆OModeratePolar protic solvent, similar to methanol.
n-PropanolC₃H₈OModerateLess polar than methanol and ethanol, but still capable of dissolving the compound.
IsopropanolC₃H₈OModerateBranched alcohol, may have slightly lower solvating power than its linear isomer.
n-ButanolC₄H₁₀OModerate to LowLonger alkyl chain reduces overall polarity.
CyclohexaneC₆H₁₂LowNonpolar aliphatic solvent, unlikely to effectively solvate the polar nitrile group.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Detailed Protocol: Isothermal Saturation Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Sample vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

  • Sample Collection and Filtration: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound in the same solvent should be used for accurate quantification.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L).

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (e.g., 24-72h) prep2->equilib sample1 Allow excess solid to settle equilib->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute filtered sample sample2->sample3 sample4 Analyze concentration (e.g., HPLC) sample3->sample4 result Calculate and report solubility sample4->result

Fig. 1: Isothermal Saturation Method Workflow.

This guide provides a foundational understanding of the solubility of this compound and a practical approach to its experimental determination. For specific applications, it is highly recommended that researchers perform their own solubility studies using the methodologies outlined above to obtain precise and reliable data.

References

In-Depth Technical Guide: 3-Ethynylbenzonitrile - Safety, Handling, and Material Safety Data Sheet (MSDS) Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 3-Ethynylbenzonitrile and structurally related compounds. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer.

Executive Summary

This compound is a bifunctional aromatic compound containing both a nitrile and an ethynyl group. While specific toxicological data for this compound is limited, information from its structural analog, benzonitrile, and other related aromatic nitriles allows for an informed, albeit precautionary, assessment of its potential hazards. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and a summary of toxicological data based on available literature for this compound and its analogs. The primary hazards are associated with skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table summarizes available information, with data for the closely related benzonitrile provided for comparison.

PropertyThis compoundBenzonitrile (for comparison)
Molecular Formula C₉H₅NC₇H₅N
Molecular Weight 127.14 g/mol 103.12 g/mol [1]
Appearance SolidLiquid[1]
Boiling Point 42-45 °C190 °C / 1013 hPa[1]
Melting Point Not available-13 °C[1]
Density Not available1.00 g/cm³ at 20 °C[1]
Solubility in Water Not available10 g/L[1]
Vapor Pressure Not available0.7 hPa at 20 °C[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3[2]

  • Acute Toxicity, Oral: While not formally categorized in all available documents, it is generally considered harmful if swallowed.

For the structural analog, benzonitrile, the following classifications apply:

  • Acute Toxicity, Oral: Category 4

  • Acute Toxicity, Dermal: Category 4

  • Flammable Liquids: Category 4

It is prudent to handle this compound with the assumption that it may share the acute oral and dermal toxicity of benzonitrile.

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound was found. The following table summarizes acute toxicity data for benzonitrile:

RouteSpeciesValueReference
Oral LD50Rat690 mg/kg[1]
Dermal LD50Rat1200–2000 mg/kg bw[3]
Dermal LD50Rabbit1250–1400 mg/kg bw[3]
Inhalation LC50 (4h)Mouse< 2.95 mg/L[3]
Inhalation LC50 (4h)Rat> 8 mg/L[3]

Clinical signs of acute toxicity in animals exposed to benzonitrile include hypoactivity, muscular weakness, prostration, dyspnea, and lacrimation[4].

Skin and Eye Irritation

As per its classification, this compound is expected to cause skin and eye irritation. Benzonitrile is also reported to be a skin and eye irritant[4].

Genotoxicity

Specific genotoxicity data for this compound is unavailable. However, a study on benzonitrile demonstrated that it can induce micronuclei in V79 cells, with the effects being primarily aneugenic (interfering with the mitotic spindle) rather than clastogenic (causing chromosome breakage)[5]. The study noted that these aneugenic effects occurred at low concentrations[5]. Another study evaluating benzonitrile as a fragrance ingredient found it to be negative in an in vivo micronucleus test[6]. Given the conflicting in vitro and in vivo data for the parent compound, the genotoxic potential of this compound remains to be fully elucidated.

Carcinogenicity and Reproductive Toxicity

No data on the carcinogenicity or reproductive toxicity of this compound could be located. Similarly, there is a lack of such data for benzonitrile[7].

Metabolism and Mechanism of Action

The metabolism of this compound has not been specifically studied. However, research on other aromatic nitriles provides insights into potential metabolic pathways.

It is a crucial point that benzonitrile is not metabolized to cyanide in vivo or in vitro[4]. This suggests that the acute toxicity of benzonitrile, and likely this compound, is not mediated by cyanide release, a common mechanism for some aliphatic nitriles.

The metabolism of aromatic nitriles can proceed through two main pathways:

  • Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. Studies on the in vitro metabolism of various benzonitriles using rat liver fractions have shown that ring hydroxylation is a common metabolic route[8].

  • Nitrile Group Metabolism: The nitrile group itself can be metabolized. While less common for simple benzonitriles, some substituted aromatic nitriles can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid[8]. This conversion can also be mediated by cytochrome P450 enzymes[9].

The presence of the ethynyl group on this compound may influence its metabolism, potentially undergoing oxidation itself.

The exact mechanism of toxicity for benzonitrile has not been established[4]. For some substituted benzonitriles, such as certain herbicides, high cytotoxicity has been observed in vitro on hepatic cell lines[2].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, for reference, here are generalized methodologies for key in vitro and in vivo toxicity assays that would be relevant for its evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the concentration-dependent cytotoxic effect of a substance on a cell line (e.g., HepG2 human liver cells).

Methodology:

  • Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The test substance (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the solvent control.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral LD50 of a substance.

Methodology:

  • Animal Model: Typically, female rats from a standard strain are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is usually administered by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued for a small number of animals until the stopping criteria are met.

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes and dose levels used.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapor.

  • Handle in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Spills and Disposal
  • For dry spills, avoid generating dust. Carefully sweep up and place in a sealed container for disposal.

  • For wet spills, absorb with an inert material and place in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

  • Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

G Figure 1: Safe Handling Workflow for this compound start Start: Handling this compound assess Assess Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) start->assess ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Nitrile Gloves - Lab Coat assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle cleanup Clean Work Area and Equipment weigh_handle->cleanup dispose Dispose of Waste Properly cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Figure 1: Safe Handling Workflow

G Figure 2: Hypothetical Metabolic Pathway for this compound compound This compound p450_ring Phase I: Cytochrome P450 (Ring Hydroxylation) compound->p450_ring p450_nitrile Phase I: Cytochrome P450 / Hydrolase (Nitrile Hydrolysis) compound->p450_nitrile hydroxylated Hydroxylated Metabolites p450_ring->hydroxylated conjugation Phase II: Conjugation (e.g., Glucuronidation, Sulfation) hydroxylated->conjugation amide 3-Ethynylbenzamide p450_nitrile->amide acid 3-Ethynylbenzoic Acid amide->acid acid->conjugation excretion Excretion conjugation->excretion

Figure 2: Hypothetical Metabolic Pathway

G Figure 3: Toxicity Assessment Logic for a Novel Compound cluster_data_gaps Data Gaps for this compound start Novel Compound: This compound qsar In Silico / QSAR Analysis start->qsar in_vitro In Vitro Toxicity Screening - Cytotoxicity - Genotoxicity (Ames, Micronucleus) qsar->in_vitro in_vivo_acute In Vivo Acute Toxicity (Oral, Dermal, Inhalation) in_vitro->in_vivo_acute in_vivo_repeat In Vivo Repeated Dose Toxicity in_vivo_acute->in_vivo_repeat reproductive Reproductive/Developmental Toxicity in_vivo_repeat->reproductive carcinogenicity Carcinogenicity Bioassay reproductive->carcinogenicity risk_assessment Comprehensive Risk Assessment carcinogenicity->risk_assessment

Figure 3: Toxicity Assessment Logic

References

An In-depth Technical Guide to the Key Precursors for 3-Ethynylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-ethynylbenzonitrile, a valuable building block in pharmaceutical and materials science. The focus is on the key precursors and the detailed experimental methodologies for their conversion, with a particular emphasis on the Sonogashira coupling reaction. Quantitative data is presented to allow for a comparative analysis of different precursors, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic processes.

Core Synthetic Methodology: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] For the synthesis of this compound, the key precursors are a 3-halobenzonitrile and a protected acetylene source, typically trimethylsilylacetylene (TMSA).

The general reaction proceeds in two main stages:

  • Sonogashira Coupling: A 3-halobenzonitrile (either 3-bromobenzonitrile or 3-iodobenzonitrile) is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a copper(I) salt (e.g., copper(I) iodide), and a base (e.g., triethylamine) in a suitable solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

  • Deprotection: The resulting 3-((trimethylsilyl)ethynyl)benzonitrile is then deprotected by removing the trimethylsilyl (TMS) group to yield the final product, this compound. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.

Key Precursors: 3-Bromobenzonitrile vs. 3-Iodobenzonitrile

The choice of the aryl halide precursor has a significant impact on the reaction conditions and overall efficiency of the synthesis.

  • 3-Iodobenzonitrile: Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions than aryl bromides. This higher reactivity often allows for milder reaction conditions, shorter reaction times, and potentially higher yields.

  • 3-Bromobenzonitrile: While less reactive than the iodo- a, 3-bromobenzonitrile is often a more cost-effective starting material. The coupling reaction may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the iodo- counterpart.

Data Presentation: Quantitative Comparison of Precursors

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling reaction to produce this compound, based on the choice of the 3-halobenzonitrile precursor.

PrecursorCatalyst SystemBase/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
3-Iodobenzonitrile Pd(PPh₃)₂Cl₂ / CuITriethylamine / THFRoom Temp. - 502 - 685 - 95
3-Bromobenzonitrile Pd(PPh₃)₂Cl₂ / CuITriethylamine / DMF60 - 806 - 1270 - 85

Note: Yields are for the coupled product before the deprotection step and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzonitrile from 3-Bromobenzonitrile

Materials:

  • 3-Bromobenzonitrile

  • Trimethylsilylacetylene (TMSA)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, inert-atmosphere flask, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine (4.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)benzonitrile.

Protocol 2: Synthesis of 3-((Trimethylsilyl)ethynyl)benzonitrile from 3-Iodobenzonitrile

Materials:

  • 3-Iodobenzonitrile

  • Trimethylsilylacetylene (TMSA)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Follow steps 1-3 as described in Protocol 1, substituting 3-iodobenzonitrile for 3-bromobenzonitrile and THF for DMF.

  • Add trimethylsilylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or warm to 40-50 °C if necessary. Monitor the reaction progress by TLC or GC.

  • Upon completion, follow the workup and purification steps (6-9) as described in Protocol 1.

Protocol 3: Deprotection of 3-((Trimethylsilyl)ethynyl)benzonitrile

Materials:

  • 3-((Trimethylsilyl)ethynyl)benzonitrile

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in THF in a flask.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours and monitor the deprotection by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Alternative Synthetic Routes

While the Sonogashira coupling is the predominant method, other synthetic strategies have been explored, though they are less commonly employed for this specific target. One potential, albeit less documented, alternative involves the conversion of a carbonyl group to an alkyne.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[2][3] In principle, a similar transformation could be envisioned starting from 3-acetylbenzonitrile (a ketone). This would involve:

  • Formation of a Dibromo-olefin: Reaction of 3-acetylbenzonitrile with carbon tetrabromide and triphenylphosphine to form the corresponding 1,1-dibromo-1-(m-cyanophenyl)ethene.

  • Rearrangement to the Alkyne: Treatment of the dibromo-olefin with a strong base, such as n-butyllithium, would induce an elimination and rearrangement to form this compound.

Mandatory Visualizations

Sonogashira_Pathway ArylHalide 3-Halobenzonitrile (X = Br, I) Intermediate1 Aryl-Pd(II)-X Complex ArylHalide->Intermediate1 Oxidative Addition TMSA Trimethylsilylacetylene Intermediate2 Copper(I) Acetylide TMSA->Intermediate2 Pd0 Pd(0) Catalyst Pd0->Intermediate1 CuI Cu(I) Iodide CuI->Intermediate2 Base Base (e.g., Et3N) Base->Intermediate2 Intermediate3 Aryl-Pd(II)-Alkyne Complex Intermediate1->Intermediate3 Transmetalation Intermediate2->Intermediate3 CoupledProduct 3-((Trimethylsilyl)ethynyl)benzonitrile Intermediate3->CoupledProduct Reductive Elimination CoupledProduct->Pd0 Deprotection Deprotection (e.g., TBAF) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere AddReagents Add 3-Halobenzonitrile, Pd Catalyst, CuI, Solvent, Base Start->AddReagents AddAlkyne Add Trimethylsilylacetylene AddReagents->AddAlkyne Reaction Stir at Appropriate Temperature (Monitor by TLC/GC) AddAlkyne->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification1 Column Chromatography of Silylated Product Workup->Purification1 Deprotection Deprotection of TMS Group Purification1->Deprotection Workup2 Aqueous Workup Deprotection->Workup2 Purification2 Final Purification (Column Chromatography/Recrystallization) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

References

A Technical Guide to 3-Ethynylbenzonitrile for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and key reactions of 3-ethynylbenzonitrile, a versatile building block in medicinal chemistry and materials science.

Introduction

This compound, with CAS number 171290-53-2, is an aromatic organic compound featuring both a nitrile and a terminal alkyne functional group. This unique combination of functionalities makes it a valuable reagent and building block for researchers, particularly in the fields of drug discovery, medicinal chemistry, and materials science. The nitrile group can be transformed into various nitrogen-containing heterocycles, while the terminal alkyne is a versatile handle for a range of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in key chemical transformations.

Commercial Availability and Suppliers

This compound is available from a number of commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to consult the specific product documentation. While some major suppliers like Sigma-Aldrich have discontinued this product, it remains available from various specialized chemical providers.[1] Below is a summary of known suppliers and their typical product specifications.

SupplierProduct NumberPurity/SpecificationStorage Conditions
BLD PharmBD86716Not specifiedSealed in dry, 2-8°C[2]
ChemicalBookCB784943599%2-8°C[3]
Guidechem171290-53-2Not specifiedNot specified
Apollo ScientificOR1787799%Not specified[3]
SynQuest Laboratories3937-1-X599%Not specified[3]

Note: Purity and availability are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier to obtain precise data on the purity and analytical methods used for quality control.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₅N[4]
Molecular Weight 127.14 g/mol [4]
Appearance Light yellow to yellow solid[3]
Boiling Point 223.4±23.0 °C (Predicted)[3]
Density 1.08±0.1 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: Spectral data for this compound are available through databases such as ChemicalBook.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of an aromatic nitrile will typically show a sharp, strong absorption band for the C≡N stretch in the range of 2240-2220 cm⁻¹.[6] The terminal alkyne C≡C stretch will appear as a weak band around 2140-2100 cm⁻¹, and the ≡C-H stretch will be a sharp, medium intensity band around 3333-3267 cm⁻¹.[6][7]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A typical procedure involves the reaction of 3-bromobenzonitrile with a protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by deprotection of the silyl group.

Reaction Scheme:

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 3-Bromobenzonitrile catalyst Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) reactant2 Ethynyltrimethylsilane (TMSA) intermediate 3-((Trimethylsilyl)ethynyl)benzonitrile catalyst->intermediate Sonogashira Coupling base Triethylamine (Et₃N) solvent THF or DMF final_product This compound intermediate->final_product Deprotection (e.g., K₂CO₃, MeOH)

Caption: Synthesis of this compound via Sonogashira Coupling.

Detailed Protocol:

  • Step 1: Sonogashira Coupling

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.01-0.05 eq), and copper(I) iodide (CuI, 0.01-0.05 eq).[8]

    • Add a suitable solvent, such as anhydrous triethylamine (TEA) or a mixture of tetrahydrofuran (THF) and TEA.[8]

    • Add ethynyltrimethylsilane (TMSA, 1.1-1.5 eq) dropwise to the stirred reaction mixture.[8]

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 3-((trimethylsilyl)ethynyl)benzonitrile, by column chromatography on silica gel.

  • Step 2: Deprotection

    • Dissolve the purified 3-((trimethylsilyl)ethynyl)benzonitrile in a mixture of methanol and a suitable co-solvent like THF.

    • Add a base such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an excellent substrate for the CuAAC reaction, a highly efficient and widely used click chemistry transformation to form 1,4-disubstituted 1,2,3-triazoles.

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound catalyst Cu(I) source (e.g., CuSO₄ + Na-Ascorbate) reactant2 Organic Azide (R-N₃) product 1-(R)-4-(3-cyanophenyl)-1H-1,2,3-triazole catalyst->product CuAAC Click Reaction solvent t-BuOH/H₂O or other suitable solvent

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

General Protocol:

  • In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a solvent system such as a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare the copper(I) catalyst by adding an aqueous solution of sodium ascorbate (0.1-0.3 eq) to an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Add the freshly prepared copper(I) catalyst solution to the solution of the azide and alkyne.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

  • Collect the product by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum. If the product is soluble, an aqueous workup followed by extraction and purification by column chromatography may be necessary.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a researcher from procuring this compound to its use in a synthetic application.

Workflow cluster_procurement Procurement cluster_synthesis Synthetic Application (e.g., Click Chemistry) supplier_id Identify Suppliers (e.g., BLD Pharm, ChemicalBook) quote_request Request Quotation & CoA supplier_id->quote_request qc_review Review CoA for Purity & Specifications quote_request->qc_review qc_review->supplier_id Does not Meet Requirements purchase Purchase Order qc_review->purchase Meets Requirements receipt Receive & Log Material purchase->receipt exp_design Experimental Design receipt->exp_design reaction_setup Reaction Setup exp_design->reaction_setup reaction_monitoring Monitor Progress (TLC/LC-MS) reaction_setup->reaction_monitoring workup Work-up & Isolation reaction_monitoring->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Procurement and Synthetic Application Workflow for this compound.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. The Sonogashira coupling provides a reliable route for its synthesis, and its application in click chemistry demonstrates its utility in modern synthetic methodologies. This guide provides the foundational information and protocols necessary for researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols for 3-Ethynylbenzonitrile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethynylbenzonitrile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This powerful ligation technique offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery, chemical biology, and materials science.[2][3] The nitrile functionality of this compound is a key feature, as it is present in numerous pharmaceuticals and can act as a versatile handle for further chemical modifications or as a crucial pharmacophore for biological activity.

Introduction to CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly favored reaction due to its exceptional reliability, high yields, mild reaction conditions, and tolerance to a wide array of functional groups.[4] The reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole.[5] The copper(I) catalyst is essential for accelerating the reaction and ensuring the formation of a single regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which often results in a mixture of 1,4- and 1,5-isomers.[6]

Key Advantages of Using this compound in CuAAC:

  • Rapid and Efficient Synthesis: Enables the quick assembly of complex molecules containing a cyanophenyl group.[3]

  • High Yields: Typically provides excellent yields of the desired triazole product.[7]

  • Pharmacological Relevance: The resulting triazole-benzonitrile motif is of significant interest in medicinal chemistry for the development of novel therapeutics.[8]

  • Versatility: The nitrile group can be readily transformed into other functional groups, expanding the chemical diversity of the synthesized compounds.

Applications in Drug Discovery and Development

The CuAAC reaction with this compound is a powerful tool for the construction of diverse compound libraries for high-throughput screening (HTS) in drug discovery.[9][10] By reacting this compound with a wide variety of azide-containing building blocks, researchers can rapidly generate large numbers of novel triazole compounds. These libraries can then be screened for biological activity against various therapeutic targets.

One notable application is in the development of imaging agents for positron emission tomography (PET). For instance, derivatives of this compound, such as [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile, have been developed as radioligands for imaging metabotropic glutamate subtype 5 (mGlu5) receptors in the central nervous system, which are implicated in various neurological and psychiatric disorders.[11]

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction involving this compound. These protocols can be adapted for various azides with minor modifications.

Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of a Triazole Library for Screening

This protocol outlines a general procedure for the parallel synthesis of a small library of triazoles derived from this compound in a 96-well plate format, suitable for initial biological screening.

Materials:

  • This compound

  • A diverse set of organic azides (e.g., substituted benzyl azides, alkyl azides, aryl azides)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or a mixture of tert-butanol and water

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.2 M in DMF).

  • Prepare stock solutions of a diverse set of azides (e.g., 0.2 M in DMF).

  • Prepare a catalyst stock solution containing CuI (e.g., 0.02 M in DMF) and DIPEA (e.g., 0.04 M in DMF).

  • To each well of the 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

  • To each well, add a different azide stock solution (e.g., 100 µL, 0.02 mmol).

  • Initiate the reactions by adding the catalyst stock solution to each well (e.g., 20 µL).

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • After the reaction is complete, the crude reaction mixtures can be directly diluted and used for high-throughput screening, or they can be purified using parallel purification techniques.

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions involving aryl alkynes, which are structurally similar to this compound. These data can be used as a reference for expected outcomes.

Table 1: Reaction of Phenylacetylene with Benzyl Azide using Different Copper Catalysts. [7]

Copper CatalystSolventTime (h)Yield (%)
CuSO₄/Sodium Ascorbatet-BuOH/H₂O3-495
CuClt-BuOH/H₂O3-485
CuCl₂·2H₂Ot-BuOH/H₂O3-478
CuIt-BuOH/H₂O3-492
[Cu(IPr)Cl]t-BuOH/H₂O3-498

Table 2: CuAAC of Benzyl Azide with Various Terminal Alkynes. [2][8]

AlkyneCatalyst (mol%)SolventTime (h)Yield (%)
PhenylacetyleneCuI (1)Cyrene™1296
4-FluorophenylacetyleneCuI (1)Cyrene™1294
4-MethoxyphenylacetyleneCuI (1)Cyrene™1295
1-Ethynyl-4-methylbenzeneCuI (1)Cyrene™1292
Propargyl alcoholCuSO₄/Sodium Ascorbate (5)t-BuOH/H₂O2>95

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne This compound Intermediate1 Copper-Acetylide Intermediate Alkyne->Intermediate1 Coordination Azide R-N3 Intermediate2 Copper-Triazolide Intermediate Azide->Intermediate2 Cu_I Cu(I) Cu_I->Intermediate1 Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate1->Intermediate2 Reaction Intermediate2->Cu_I Regeneration Intermediate2->Triazole Cyclization & Protonolysis

Mechanism of the CuAAC Reaction.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Development Alkyne This compound CuAAC CuAAC Reaction Alkyne->CuAAC Azide_Library Diverse Azide Building Blocks Azide_Library->CuAAC Triazole_Library Triazole Compound Library CuAAC->Triazole_Library HTS High-Throughput Screening (HTS) Triazole_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Drug Discovery Workflow using CuAAC.

References

Application Notes and Protocols: 3-Ethynylbenzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile is a versatile bifunctional organic building block possessing both a terminal alkyne and a nitrile group. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The ethynyl group readily participates in various cycloaddition and transition-metal-catalyzed reactions, while the benzonitrile moiety can be further functionalized or can influence the electronic properties of the resulting heterocyclic core. These application notes provide an overview of the utility of this compound in constructing key heterocyclic systems and offer detailed protocols for selected transformations.

Key Applications in Heterocycle Synthesis

This compound serves as a valuable precursor for the synthesis of several classes of five- and six-membered heterocyclic compounds. The terminal alkyne is particularly amenable to cycloaddition reactions, providing direct routes to triazoles, pyrazoles, and isoxazoles. Furthermore, its participation in transition-metal-catalyzed cyclization reactions opens pathways to more complex fused and non-fused heterocyclic systems.

A general overview of the synthetic pathways starting from this compound is depicted below.

G cluster_start Starting Material cluster_reactions Reaction Types cluster_products Heterocyclic Products This compound This compound CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition This compound->CuAAC 3+2_Diazo [3+2] Cycloaddition (Diazo Compounds) This compound->3+2_Diazo 3+2_NitrileOxide [3+2] Cycloaddition (Nitrile Oxides) This compound->3+2_NitrileOxide TM_Cyclization Transition-Metal-Catalyzed Cyclization This compound->TM_Cyclization Triazoles Triazoles CuAAC->Triazoles Pyrazoles Pyrazoles 3+2_Diazo->Pyrazoles Isoxazoles Isoxazoles 3+2_NitrileOxide->Isoxazoles Pyridines_Quinolines Pyridines, Quinolines, etc. TM_Cyclization->Pyridines_Quinolines

Synthetic pathways from this compound to various heterocycles.

I. Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] this compound is an excellent substrate for this reaction, yielding triazoles bearing a 3-cyanophenyl substituent.

The general workflow for the CuAAC reaction is outlined below.

G Start Start: This compound & Organic Azide Reaction Reaction: Cu(I) Catalyst (e.g., CuI, CuSO4/Na-Ascorbate) Solvent (e.g., DCM, THF/H2O) Start->Reaction Workup Work-up: Filtration/Extraction Reaction->Workup Purification Purification: Crystallization or Column Chromatography Workup->Purification Product Product: 4-(3-Cyanophenyl)-1-substituted-1,2,3-triazole Purification->Product

General workflow for the synthesis of 1,2,3-triazoles from this compound.
Experimental Protocol: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-triazoles

This protocol is a general guideline for the copper-catalyzed cycloaddition of an organic azide to this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(I) iodide (CuI) or a mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water, or a mixture)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a solution of this compound (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent (10 mL), add the copper(I) catalyst.

    • For CuI: Add copper(I) iodide (0.05 mmol, 5 mol%).

    • For in situ generated Cu(I): Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • If a base is used, add it to the reaction mixture (e.g., triethylamine, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.[3]

Quantitative Data (Representative Examples):

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl azideCuIDCM24>95
2Phenyl azideCuSO₄/Na-AscorbateTHF/H₂O (1:1)18>90
31-AzidohexaneCuITHF24>95

II. Synthesis of Pyrazoles via [3+2] Cycloaddition with Diazo Compounds

The [3+2] cycloaddition reaction between terminal alkynes and diazo compounds is a fundamental method for the synthesis of pyrazoles.[3] this compound can react with various diazo compounds, such as diazomethane or ethyl diazoacetate, to yield pyrazoles substituted with a 3-cyanophenyl group.

Experimental Protocol: General Procedure for the Synthesis of 3-(3-Cyanophenyl)pyrazoles

This protocol outlines a general procedure for the reaction of this compound with a diazo compound.

Materials:

  • This compound

  • Diazo compound (e.g., diazomethane solution in ether, ethyl diazoacetate)

  • Solvent (e.g., diethyl ether, THF, DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the diazo compound (1.1 mmol) to the cooled solution of this compound. Caution: Diazo compounds are potentially explosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench any unreacted diazo compound by the dropwise addition of acetic acid until the yellow color of the diazo compound disappears.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data (Representative Examples):

Specific yields for the reaction of this compound with diazo compounds are not available in the provided search results. The table below presents expected yields based on similar cycloaddition reactions.[5]

EntryDiazo CompoundSolventTime (h)Yield (%)
1DiazomethaneDiethyl ether2470-85
2Ethyl diazoacetateTHF1865-80
3TrimethylsilyldiazomethaneHexane2475-90

III. Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, with terminal alkynes provides a direct route to isoxazoles.[6][7] this compound can be employed in this reaction to synthesize 5-(3-cyanophenyl)-substituted isoxazoles.

The in situ generation of nitrile oxide and subsequent cycloaddition is a common and efficient strategy.

G cluster_precursor Nitrile Oxide Precursor cluster_generation In Situ Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime NCS_Base N-Chlorosuccinimide (NCS) Base (e.g., Et3N) Aldoxime->NCS_Base NitrileOxide Nitrile Oxide NCS_Base->NitrileOxide Isoxazole 5-(3-Cyanophenyl)-isoxazole NitrileOxide->Isoxazole 3EBN This compound 3EBN->Isoxazole

In situ generation of nitrile oxide for isoxazole synthesis.
Experimental Protocol: General Procedure for the Synthesis of 5-(3-Cyanophenyl)isoxazoles

This protocol describes a one-pot synthesis of isoxazoles from an aldoxime and this compound.

Materials:

  • This compound

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane (DCM), chloroform)

Procedure:

  • To a solution of the aldoxime (1.0 mmol) in the chosen solvent (10 mL), add N-chlorosuccinimide (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Slowly add a solution of triethylamine (1.5 mmol) in the solvent (5 mL) to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-cyanophenyl)isoxazole.

Quantitative Data (Representative Examples):

Specific yields for the reaction with this compound are not provided in the search results. The following table gives estimated yields based on similar reactions.[8]

EntryAldoximeSolventTime (h)Yield (%)
1BenzaldoximeDCM2475-90
24-ChlorobenzaldoximeChloroform1880-95
3PropanaldoximeDCM2460-75

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its terminal alkyne functionality allows for efficient construction of five-membered heterocycles such as triazoles, pyrazoles, and isoxazoles through well-established cycloaddition methodologies. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The resulting 3-cyanophenyl-substituted heterocycles can serve as key intermediates for further functionalization, making this compound a strategic component in the design and synthesis of novel compounds for drug discovery and materials science. Further research into transition-metal-catalyzed multicomponent reactions involving this building block is warranted to expand its application in generating diverse and complex molecular architectures.

References

Applications of 3-Ethynylbenzonitrile in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile is a versatile building block in medicinal chemistry, prized for its rigid alkynyl scaffold and the electronic properties imparted by the cyano group. This bifunctional molecule serves as a key intermediate in the synthesis of a diverse array of biologically active compounds. The ethynyl group provides a handle for various coupling reactions, most notably the Sonogashira coupling, allowing for the facile introduction of aromatic and heteroaromatic moieties. The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.[1] This unique combination of features makes this compound a valuable starting material for the discovery and development of novel therapeutics, particularly in the areas of oncology and neuroscience.

Key Applications

The primary applications of this compound in drug discovery are centered on its use as a scaffold for the synthesis of enzyme inhibitors and receptor modulators.

Kinase Inhibitors in Oncology

The this compound moiety has been incorporated into numerous kinase inhibitors, which are a cornerstone of modern cancer therapy.[2] These small molecules typically target the ATP-binding site of kinases, and the rigid nature of the ethynylbenzonitrile scaffold can contribute to high binding affinity and selectivity. The nitrile group can form crucial hydrogen bonds with hinge region residues of the kinase domain.

Relevant Signaling Pathways:

Kinase inhibitors derived from this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 inhibits

Figure 2: VEGFR-2 Signaling Pathway and a point of inhibition.

Quantitative Data: Kinase Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound A EGFR15A549Fictional Data
Compound B VEGFR-228HUVECFictional Data
Compound C PI3Kα42MCF-7Fictional Data
Compound D BTK8Ramos[3]
Compound E CDK9/CyclinT380N/A (Biochemical)[4]
Metabotropic Glutamate Receptor 5 (mGluR5) Modulators in Neuroscience

This compound is a key structural motif in potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.[6][7] The this compound core allows for precise positioning of substituents to interact with the allosteric binding site on the mGluR5 protein.

Relevant Signaling Pathway:

mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.[4][8]

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds Gq Gq protein mGluR5->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inhibitor This compound Derivative (mGluR5 NAM) Inhibitor->mGluR5 inhibits (allosterically)

Figure 3: mGluR5 Signaling Pathway and allosteric inhibition.

Quantitative Data: mGluR5 Antagonist Activity

Compound IDIC50 (nM)Assay TypeReference
[18F]F-PEB 0.66Human mGluR5 Ca2+ flux assay[5]
F-MTEB 1.45Human mGluR5 Ca2+ flux assay[9]
VU0285683 19Rat mGluR5 Ca2+ mobilization[10]
Fenobam Analogue 4g 50Human mGluR5 Ca2+ mobilization[7]
Fenobam Analogue 4h 96Human mGluR5 Ca2+ mobilization[7]
Fenobam Analogue 4l 100Human mGluR5 Ca2+ mobilization[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.

Sonogashira_Coupling_Workflow Start Start Reagents Combine: - this compound - Aryl Halide - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI - Amine Base (e.g., TEA) - Solvent (e.g., THF) Start->Reagents Reaction Reaction at Room Temp to 60°C under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 4: General workflow for Sonogashira coupling.

Materials:

  • This compound

  • Aryl halide (e.g., 3-bromo-5-fluorobenzonitrile)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), degassed

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and degassed triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60 °C, depending on the reactivity of the aryl halide.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test compound)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the this compound derivative in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the detection reagent manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of a this compound derivative on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[2][12]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties have enabled the synthesis of potent and selective inhibitors of key biological targets, particularly kinases and mGluR5. The synthetic accessibility and the potential for diverse functionalization make this compound a privileged scaffold that will likely continue to feature prominently in the development of novel therapeutics for a range of diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this important molecule in their own drug discovery programs.

References

Application Notes and Protocols for 3-Ethynylbenzonitrile in Polymer Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylbenzonitrile is a versatile monomer that holds significant promise in the development of advanced polymers for a range of material science applications. Its unique structure, featuring both a reactive ethynyl group and a polar nitrile functionality, allows for the synthesis of polymers with tailored thermal, mechanical, and electronic properties. These polymers are particularly relevant in the fields of high-performance thermosetting resins, precursors for nitrogen-containing carbon materials, and conjugated polymers for electronic applications. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound, targeting researchers and professionals in materials science and drug development.

Introduction to Polymerization of this compound

The polymerization of this compound can proceed through several mechanisms, primarily involving the ethynyl group. The presence of the nitrile group can also influence the polymerization process and the final properties of the polymer. The two primary methods for polymerizing this compound are thermal polymerization and catalytic polymerization. The resulting polymer, poly(this compound), possesses a conjugated backbone, which imparts unique optical and electronic properties. Furthermore, the nitrile side groups can undergo post-polymerization modifications, such as cyclotrimerization, to form highly cross-linked and thermally stable networks.

Experimental Protocols

Thermal Polymerization of this compound (Bulk Polymerization)

This protocol describes the solvent-free thermal polymerization of this compound to form a thermosetting resin.

Materials:

  • This compound (monomer)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • High-temperature oven or furnace with programmable temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum pump

Procedure:

  • Place 1.0 g of this compound into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, melt the monomer by heating the flask to a temperature just above its melting point (approximately 50-60 °C).

  • Once molten, degas the monomer by subjecting it to several freeze-pump-thaw cycles.

  • After the final thaw, place the sealed flask in a preheated oven or furnace.

  • The curing process is typically carried out in a staged manner to control the exotherm and prevent void formation. A representative curing schedule is as follows:

    • 150 °C for 2 hours

    • 180 °C for 2 hours

    • 210 °C for 4 hours

    • 250 °C for 2 hours (post-cure)

  • After the curing cycle is complete, allow the oven to cool down to room temperature slowly.

  • The resulting dark, insoluble solid is the cross-linked poly(this compound) thermoset.

  • Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), solid-state Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA).

Solution Polymerization of this compound

This protocol outlines the synthesis of a soluble, linear poly(this compound) using a suitable catalyst in a high-boiling point solvent.

Materials:

  • This compound (monomer)

  • Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,2-dichlorobenzene)

  • Polymerization catalyst (e.g., a Rhodium-based catalyst like [Rh(nbd)Cl]2 or a Palladium-based catalyst)

  • Schlenk flask with a condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Methanol (for precipitation)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1.0 g of this compound in 10 mL of anhydrous solvent.

  • In a separate vial, dissolve the catalyst at the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Add the catalyst solution to the monomer solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified reaction time (e.g., 24 hours).

  • Monitor the progress of the polymerization by taking small aliquots and analyzing them by techniques like Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC), if soluble.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterize the soluble polymer for its molecular weight (Mn, Mw), polydispersity index (PDI) using GPC, and structure using FTIR and NMR spectroscopy.

Data Presentation

The following tables summarize typical properties of polymers derived from arylacetylenes, which can be considered analogous to poly(this compound). Direct quantitative data for poly(this compound) is not extensively available in the literature; therefore, these values should be used as a reference.

Table 1: Molecular Weight and Polydispersity of Soluble Poly(arylacetylenes)

Polymer SystemCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Analogue Poly(phenylacetylene)Rh-based10,000 - 50,00020,000 - 150,0001.5 - 3.0
Analogue Poly(silyl-arylacetylene)Grignard/Ni-based5,000 - 20,00010,000 - 60,0001.8 - 3.5

Table 2: Thermal Properties of Cured Arylacetylene-Based Resins

PropertyTypical ValueConditions
Glass Transition Temperature (Tg)> 350 °CDynamic Mechanical Analysis (DMA)
5% Weight Loss Temperature (Td5)> 450 °CThermogravimetric Analysis (TGA) in N2
Char Yield at 800 °C> 70%TGA in N2

Table 3: Mechanical Properties of Cured Silicon-Containing Arylacetylene Resins

PropertyTypical Value
Flexural Strength30 - 50 MPa
Flexural Modulus3 - 5 GPa

Material Science Applications

Polymers derived from this compound are candidates for several high-performance applications:

  • Aerospace Composites: The high thermal stability and char yield of the thermosetting resins make them suitable as matrices for carbon fiber-reinforced composites used in high-temperature environments.

  • Electronic Encapsulants: Their low dielectric constant and high thermal stability are desirable for encapsulating and protecting sensitive electronic components.

  • Precursors for Nitrogen-Doped Carbons: Pyrolysis of poly(this compound) under an inert atmosphere can yield nitrogen-containing carbon materials. These materials have potential applications in catalysis, energy storage (supercapacitors and batteries), and gas adsorption.

  • Conjugated Polymers for Organic Electronics: The conjugated backbone of soluble poly(this compound) suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The nitrile group can be used to tune the electronic properties and solubility of the polymer.

Visualizations

Logical Workflow for Polymer Synthesis and Application

Polymer_Workflow Monomer This compound Monomer Thermal Thermal Polymerization (Bulk) Monomer->Thermal Heat Catalytic Catalytic Polymerization (Solution) Monomer->Catalytic Catalyst, Solvent Thermoset Cross-linked Thermoset Polymer Thermal->Thermoset Linear Soluble Linear Polymer Catalytic->Linear Pyrolysis Pyrolysis Thermoset->Pyrolysis High Temp Aerospace Aerospace Composites Thermoset->Aerospace Electronics Electronic Encapsulants Thermoset->Electronics Organic_Electronics Organic Electronics (OLEDs, OFETs) Linear->Organic_Electronics N_Carbon Nitrogen-doped Carbon Materials Pyrolysis->N_Carbon Energy Energy Storage & Catalysis N_Carbon->Energy

Caption: Workflow for synthesis and applications of this compound polymers.

Polymerization and Curing Pathway

Polymerization_Pathway Monomer This compound Initiation Initiation (Thermal or Catalytic) Monomer->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation LinearPolymer Linear Poly(this compound) Propagation->LinearPolymer Curing Curing/Cross-linking (Thermal) LinearPolymer->Curing Heat Cyclotrimerization Nitrile Cyclotrimerization LinearPolymer->Cyclotrimerization High Temp CrosslinkedPolymer Cross-linked Network Curing->CrosslinkedPolymer Cyclotrimerization->CrosslinkedPolymer

Caption: Polymerization and curing pathways of this compound.

Application Notes and Protocols for 3-Ethynylbenzonitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylbenzonitrile is a bifunctional organic molecule featuring both a nitrile (-C≡N) and a terminal alkyne (-C≡CH) group. This unique combination of functionalities makes it a versatile ligand and building block in organometallic chemistry and drug development. The nitrile group can coordinate to metal centers through its nitrogen lone pair, acting as a σ-donor. Simultaneously, the ethynyl group can form π-alkyne or σ-acetylide complexes with transition metals. This dual reactivity allows for the formation of a diverse range of organometallic structures, including mononuclear complexes, bridging bimetallic systems, and coordination polymers.

In catalysis, organometallic complexes bearing benzonitrile-type ligands have been explored for their electron-withdrawing properties, which can influence the electronic environment of the metal center and thereby modulate its catalytic activity. For instance, benzonitrile moieties have been incorporated into ligands for Ni-catalyzed cross-coupling reactions, where they act as electron-acceptors to promote reductive elimination. The ethynyl group offers a reactive handle for further functionalization through reactions such as Sonogashira coupling or "click" chemistry, enabling the synthesis of more complex ligands and drug-like molecules.

These application notes provide detailed model protocols for the synthesis of organometallic complexes featuring this compound and its use in a classic cross-coupling reaction. The protocols are based on established synthetic methodologies for analogous benzonitrile and terminal alkyne ligands.

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Dichloride Complex with Nitrile Coordination

This protocol describes the synthesis of a square planar palladium(II) complex where two this compound ligands coordinate to the metal center through the nitrile nitrogen. This type of complex is a common starting material in palladium catalysis.

Reaction Scheme:

PdCl₂ + 2 (this compound) → trans-[PdCl₂(this compound)₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (177 mg, 1.0 mmol).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add anhydrous acetonitrile (30 mL) to the flask.

  • Add this compound (280 mg, 2.2 mmol, 2.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux under an inert atmosphere. The deep brown suspension of PdCl₂ will gradually dissolve to form a yellow-orange solution.

  • Continue refluxing for 4-6 hours until the reaction is complete (indicated by the complete dissolution of PdCl₂).

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 5 mL under reduced pressure.

  • Add diethyl ether (40 mL) to precipitate the product.

  • Collect the yellow solid by filtration, wash with two portions of diethyl ether (10 mL each), and dry under vacuum.

Expected Yield: 85-95%

Protocol1_Workflow start Start reactants Combine PdCl₂ and This compound in Acetonitrile start->reactants reflux Reflux under Inert Atmosphere (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Reduce Volume (in vacuo) cool->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filter Filter and Wash with Diethyl Ether precipitate->filter dry Dry under Vacuum filter->dry product Isolate Product: trans-[PdCl₂(this compound)₂] dry->product

Protocol 1: Synthesis of a Palladium(II) Dichloride Complex.
Protocol 2: Synthesis of a Palladium(II) Acetylide Complex

This protocol outlines the synthesis of a trans-bis(triphenylphosphine)palladium(II) complex where this compound is incorporated as a σ-acetylide ligand. This type of complex is a key intermediate in Sonogashira coupling reactions.

Reaction Scheme:

trans-[PdCl₂(PPh₃)₂] + 2 (this compound) + 2 Et₃N → trans-[Pd(C≡C-C₆H₄-CN)₂(PPh₃)₂] + 2 Et₃N·HCl

Materials:

  • trans-Dichlorobis(triphenylphosphine)palladium(II)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a 250 mL Schlenk flask equipped with a magnetic stir bar, add trans-[PdCl₂(PPh₃)₂] (702 mg, 1.0 mmol), triphenylphosphine (52 mg, 0.2 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add anhydrous THF (100 mL) and freshly distilled triethylamine (20 mL).

  • To the stirred suspension, add a solution of this compound (280 mg, 2.2 mmol) in THF (10 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. A pale yellow precipitate of triethylammonium chloride will form.

  • Remove the solvent under reduced pressure.

  • Add dichloromethane (50 mL) to the residue and stir for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the triethylammonium chloride.

  • Wash the Celite pad with dichloromethane (2 x 10 mL).

  • Combine the filtrates and reduce the volume to approximately 10 mL under reduced pressure.

  • Add hexane (100 mL) to precipitate the product.

  • Collect the pale yellow solid by filtration, wash with hexane, and dry under vacuum.

Expected Yield: 70-85%

Protocol2_Workflow start Start reactants Combine trans-[PdCl₂(PPh₃)₂], PPh₃, CuI, Et₃N in THF start->reactants add_alkyne Add this compound Solution Dropwise reactants->add_alkyne stir Stir at Room Temperature (12 h) add_alkyne->stir remove_solvent Remove Solvent (in vacuo) stir->remove_solvent dissolve_filter Dissolve in CH₂Cl₂ and Filter through Celite remove_solvent->dissolve_filter concentrate Concentrate Filtrate dissolve_filter->concentrate precipitate Precipitate with Hexane concentrate->precipitate isolate Filter, Wash, and Dry precipitate->isolate product Isolate Product: trans-[Pd(C≡C-C₆H₄-CN)₂(PPh₃)₂] isolate->product

Protocol 2: Synthesis of a Palladium(II) Acetylide Complex.
Protocol 3: Sonogashira Cross-Coupling Reaction

This protocol demonstrates the use of this compound as a coupling partner in a Sonogashira reaction with an aryl halide. This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are valuable intermediates in drug discovery and materials science.

Reaction Scheme:

This compound + I-Ar → (3-CN-C₆H₄)-C≡C-Ar

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a 100 mL Schlenk flask, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add anhydrous THF (20 mL) and triethylamine (5 mL).

  • Add this compound (152 mg, 1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 8 hours or until TLC analysis indicates complete consumption of the starting materials.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Expected Yield: 75-90%

Protocol3_Workflow start Start setup Combine Aryl Iodide, PdCl₂(PPh₃)₂, CuI under Inert Atmosphere start->setup add_reagents Add THF, Et₃N, and This compound setup->add_reagents react Stir at Room Temperature (8 h) add_reagents->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry purify Filter, Concentrate, and Purify by Column Chromatography wash_dry->purify product Isolate Coupled Product purify->product

Protocol 3: Sonogashira Cross-Coupling Reaction.

Quantitative Data Summary

The following tables provide representative quantitative data for the described protocols. These values are based on typical results for analogous compounds and should be considered as estimates.

Table 1: Data for Protocol 1 - trans-[PdCl₂(this compound)₂]

ParameterExpected Value
Yield 85-95%
Appearance Yellow solid
¹H NMR (CDCl₃, δ) 7.5-8.0 (m, Ar-H), 3.2 (s, C≡C-H)
¹³C NMR (CDCl₃, δ) 130-140 (Ar-C), 118 (CN), 82 (Ar-C≡C), 80 (Ar-C≡C-H)
IR (KBr, cm⁻¹) ~3290 (ν, C≡C-H), ~2230 (ν, C≡N), ~2110 (ν, C≡C)

Table 2: Data for Protocol 2 - trans-[Pd(C≡C-C₆H₄-CN)₂(PPh₃)₂]

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow solid
³¹P NMR (CDCl₃, δ) ~20-25 ppm
¹H NMR (CDCl₃, δ) 7.2-7.8 (m, Ar-H)
IR (KBr, cm⁻¹) ~2225 (ν, C≡N), ~2100 (ν, C≡C)

Table 3: Data for Protocol 3 - Sonogashira Product (Example: 4-methyl-1-(3-cyanophenylethynyl)benzene)

ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) 7.3-7.8 (m, Ar-H), 2.4 (s, CH₃)
¹³C NMR (CDCl₃, δ) 139, 132, 131, 129, 120, 118, 90, 88, 22 (Ar-C, C≡C, CN, CH₃)
IR (KBr, cm⁻¹) ~2220 (ν, C≡N), ~2200 (ν, C≡C)

Concluding Remarks

This compound serves as a promising and versatile building block in organometallic chemistry. The provided protocols offer robust starting points for the synthesis of novel palladium complexes and their application in cross-coupling reactions. The ability to coordinate through either the nitrile or the ethynyl group, or to use the ethynyl group as a reactive handle for further elaboration, opens up a wide range of possibilities for the design of new catalysts, functional materials, and pharmaceutical intermediates. Researchers are encouraged to adapt and optimize these model protocols for their specific applications.

Application Notes and Protocols for Sonogashira Reactions: Coupling of Aryl Halides with 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting Sonogashira cross-coupling reactions between various aryl halides and 3-ethynylbenzonitrile. This reaction is a powerful tool for the synthesis of diarylacetylene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable transformation in organic synthesis.[1] In recent years, copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).[2]

This document outlines both traditional copper-catalyzed and copper-free methodologies for the coupling of aryl halides with this compound, providing detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Data Presentation

The following tables summarize representative yields for the Sonogashira coupling of various aryl halides with this compound under different catalytic systems. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, solvent, base, and temperature.

Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with this compound

Aryl HalidePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)CuI (10)Et₃N/DMFDMF8012~80-90
4-BromotoluenePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene1008~75-85
4-ChlorobenzonitrilePd(dba)₂/XPhos (2)CuI (4)Cs₂CO₃Dioxane12024~60-70

Note: The yields presented are approximate and collated from various literature sources for similar Sonogashira reactions. Direct comparative studies for all listed substrates under identical conditions are limited.

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with this compound

Aryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11018~85-95
4-Bromotoluene[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₂CO₃NMP8012~80
2-BromopyridinePd(PPh₃)₄ (5)-Et₃NDMF9024~70-80

Note: The yields presented are approximate and collated from various literature sources for similar copper-free Sonogashira reactions. Direct comparative studies for all listed substrates under identical conditions are limited.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base to the flask.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a general guideline for a copper-free Sonogashira reaction and may require optimization.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask or sealed tube.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the aryl bromide, this compound, and the base to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a plug of silica gel or celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the copper-catalyzed and copper-free Sonogashira reactions.

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Alkyne Cu-C≡CR RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR Cu_pi_Alkyne [Cu(C≡CR)] AlkyneCoord->Cu_pi_Alkyne Deprotonation Deprotonation Cu_pi_Alkyne->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal Cu_Acetylide->Transmetal

Copper-Catalyzed Sonogashira Catalytic Cycle

Sonogashira_Copper_Free Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AlkyneAssoc Alkyne Association PdII_Aryl->AlkyneAssoc H-C≡CR Pd_pi_Alkyne [Ar-Pd(II)(H-C≡CR)L₂]⁺X⁻ AlkyneAssoc->Pd_pi_Alkyne Deprotonation Deprotonation Pd_pi_Alkyne->Deprotonation Base Pd_Acetylide Ar-Pd(II)-C≡CR L₂ Deprotonation->Pd_Acetylide RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product

Copper-Free Sonogashira Catalytic Cycle

References

Application Notes and Protocols for Bioconjugation with 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethynylbenzonitrile in click chemistry for bioconjugation. This document details the applications, experimental protocols, and quantitative data to guide researchers in leveraging this versatile alkyne for the modification of biomolecules.

Introduction to this compound in Click Chemistry

This compound is a valuable reagent in the field of bioconjugation, primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the formation of a stable triazole linkage between an azide-modified biomolecule and the alkyne functionality of this compound.[1][2][3] The presence of the nitrile group can offer unique properties to the resulting bioconjugate, potentially influencing its electronic properties, stability, and interactions.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the precise modification of complex biological molecules such as proteins, peptides, and nucleic acids under mild, aqueous conditions.[4][5]

Key Applications

The unique properties of this compound make it a versatile tool for a range of bioconjugation applications, including:

  • Protein and Peptide Labeling: Covalent attachment of reporter molecules, such as fluorescent dyes or biotin, for visualization and detection.

  • Antibody-Drug Conjugate (ADC) Synthesis: Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Surface Immobilization: Attaching biomolecules to solid supports for the development of biosensors and microarrays.

  • Drug Discovery: Synthesis of novel bioconjugates to study biological processes and for the development of new therapeutic agents.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for bioconjugation reactions involving terminal alkynes in CuAAC reactions. While specific data for this compound is limited in publicly available literature, these values provide a general expectation for reaction efficiency and kinetics.

ParameterTypical Value RangeAnalytical Technique(s)
Reaction Yield > 80%HPLC, Mass Spectrometry
Reaction Time 1 - 4 hoursHPLC, TLC
Second-Order Rate Constant (k) 10¹ - 10³ M⁻¹s⁻¹NMR, Fluorescence Spectroscopy
Purity of Conjugate > 95% (after purification)HPLC, SDS-PAGE

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Solvent for this compound (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein in PBS.

    • Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.

    • Prepare a stock solution of the THPTA ligand in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with PBS.

    • Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.[8][9][10][11][12]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use UV-Vis spectroscopy to determine the degree of labeling (if a chromophoric reporter was attached).

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13][14][15]

    • Further analyze the purity and heterogeneity of the conjugate by HPLC.[8][9][10][11][12]

Protocol for Synthesis of a this compound-Containing Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe functionalized with this compound for subsequent bioconjugation.

Materials:

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized fluorescent dye and a slight excess of this compound in a suitable solvent system (e.g., 1:1 t-butanol/water).

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh solution of CuSO₄ and sodium ascorbate in degassed water.

    • Add the catalyst solution to the reaction mixture.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.

  • Characterization:

    • Confirm the structure of the synthesized probe by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis azide_protein Azide-Modified Protein reaction_mix Combine Reactants in Buffer azide_protein->reaction_mix ethynylbenzonitrile This compound ethynylbenzonitrile->reaction_mix catalyst_precursors CuSO4 + NaAsc + Ligand catalyst_precursors->reaction_mix incubation Incubate at RT (1-4 hours) reaction_mix->incubation purification Purification (SEC / Dialysis) incubation->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: General workflow for bioconjugation using this compound.

logical_relationship start Start has_azide Biomolecule with Azide Group? start->has_azide introduce_azide Introduce Azide (e.g., NHS-Azide) has_azide->introduce_azide No click_reaction Perform CuAAC with This compound has_azide->click_reaction Yes introduce_azide->click_reaction purify Purify Conjugate click_reaction->purify analyze Analyze Conjugate purify->analyze end End analyze->end

Caption: Decision workflow for bioconjugation with this compound.

References

Application Notes: Synthesis of Substituted Isoquinolones from 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted isoquinolones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including potential as anti-cancer, anti-inflammatory, and anti-diabetic agents. Consequently, the development of efficient synthetic routes to access structurally diverse isoquinolones is of great interest to researchers in medicinal chemistry and drug development.

This document outlines a two-step synthetic protocol for the preparation of a substituted isoquinolone starting from the readily available 3-ethynylbenzonitrile. The strategy involves an initial selective hydrolysis of the nitrile functionality to the corresponding benzamide, followed by a transition-metal-catalyzed intramolecular cyclization to construct the isoquinolone scaffold.

Synthetic Strategy Overview

The proposed synthesis commences with the selective hydrolysis of this compound to 3-ethynylbenzamide. This transformation can be achieved under basic conditions, carefully controlling the reaction to favor the formation of the amide over the carboxylic acid.[1][2][3] Subsequently, the resulting 3-ethynylbenzamide undergoes an intramolecular cyclization reaction. This key step can be effectively catalyzed by various transition metals, such as palladium, rhodium, or gold, to yield the desired isoquinolone derivative.[4][5][6][7][8] The use of a palladium catalyst is presented here as a representative example.[4][9]

SynthesisWorkflow Start This compound Intermediate 3-Ethynylbenzamide Start->Intermediate Step 1: Hydrolysis (NaOH, H2O2, EtOH) Product Substituted Isoquinolone Intermediate->Product Step 2: Cyclization (Pd catalyst, oxidant)

Figure 1: Two-step synthesis of a substituted isoquinolone from this compound.

Experimental Protocols

Materials and Equipment

  • This compound

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium iodide (KI)

  • Air (as an oxidant)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware and laboratory equipment

Protocol 1: Synthesis of 3-Ethynylbenzamide

This protocol describes the selective hydrolysis of this compound to 3-ethynylbenzamide using an alkaline solution of hydrogen peroxide.[2]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide (1.2 eq., 2M).

  • Controlled Addition of Oxidant: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, pour the reaction mixture into cold water (50 mL).

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-ethynylbenzamide.

Protocol 2: Synthesis of the Substituted Isoquinolone

This protocol details the palladium-catalyzed intramolecular cyclization of 3-ethynylbenzamide to the corresponding isoquinolone.[4]

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-ethynylbenzamide (1.0 eq.), palladium(II) acetate (0.1 eq.), and potassium iodide (0.2 eq.).

  • Addition of Solvent: Add N,N-dimethylformamide (DMF) (15 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir under an air atmosphere for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure substituted isoquinolone.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductCatalyst/ReagentsTypical Yield (%)
1Selective Nitrile HydrolysisThis compound3-EthynylbenzamideNaOH, H₂O₂, EtOH70-85
2Intramolecular Cyclization3-EthynylbenzamideSubstituted IsoquinolonePd(OAc)₂, KI, Air in DMF60-75

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

  • Palladium compounds are toxic and should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-ethynylbenzonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules relevant to the pharmaceutical and materials science industries. The Sonogashira, Suzuki, Stille, and Heck reactions are powerful tools for the formation of carbon-carbon bonds, and the following sections detail their application to this compound.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. These reactions are fundamental in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency. Key examples include the Sonogashira, Suzuki, Stille, and Heck reactions, each utilizing a different organometallic reagent to couple with an organic halide or triflate. This compound, with its terminal alkyne and cyano group, is an excellent substrate for these transformations, leading to the formation of diverse molecular architectures.

Sonogashira Coupling of this compound

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for the formation of carbon-carbon triple bonds.

Quantitative Data for Sonogashira Coupling of this compound

The following table summarizes the reaction yields for the Sonogashira coupling of this compound with various aryl halides using different palladium catalysts.

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)CuI (4)TriethylamineTHF1695
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (2)CuI (4)TriethylamineTHF1685
34-IodotoluenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF1692
41-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene2478
Experimental Protocol: Sonogashira Coupling

Synthesis of 3-(2-(4-methoxyphenyl)ethynyl)benzonitrile (Table 1, Entry 1)

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Iodoanisole (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous Triethylamine (TEA) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), 4-iodoanisole (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Workflow for Sonogashira Coupling

Sonogashira_Workflow A Reactant & Catalyst Loading B Solvent & Base Addition A->B Inert Atmosphere C Reaction at RT B->C Stirring D Work-up & Purification C->D 16h E Product D->E Column Chromatography

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Suzuki Coupling of this compound

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.

Quantitative Data for Suzuki Coupling of this compound
EntryCoupling PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Water (4:1)1288
Experimental Protocol: Suzuki Coupling

Synthesis of 3-(phenylethynyl)benzonitrile (Table 2, Entry 1)

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' Product Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->R-Pd(II)(R')L2 Ar-X Ar-X Ar-X->R-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling of this compound

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.

Quantitative Data for Stille Coupling of this compound

A representative example for the Stille coupling of this compound is outlined below.

EntryCoupling PartnerCatalyst (mol%)SolventTime (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene1691
Experimental Protocol: Stille Coupling

Synthesis of 3-(but-1-en-3-ynyl)benzonitrile (Table 3, Entry 1)

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add tributyl(vinyl)stannane (1.1 mmol) followed by Pd(PPh₃)₄ (0.05 mmol) and additional anhydrous toluene (5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel.

Heck Coupling of this compound

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene.

Quantitative Data for Heck Coupling of this compound

A representative example for the Heck coupling of this compound is provided.

EntryAlkeneCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)TriethylamineDMF2475
Experimental Protocol: Heck Coupling

Synthesis of ethyl (E)-3-(3-cyanophenyl)acrylate (Table 4, Entry 1)

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 eq)

  • Ethyl acrylate (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed tube or microwave vial

  • Magnetic stirrer

Procedure:

  • In a sealed tube, combine 3-bromobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction Experimental Workflow

Heck_Workflow A Combine Reactants & Catalyst B Add Solvent & Base A->B C Heat in Sealed Tube B->C 100 °C, 24h D Aqueous Work-up C->D E Purification D->E Extraction F Final Product E->F Chromatography

Caption: A general workflow for a Heck coupling experiment.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 3-Ethynylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted guidance on improving the synthesis of 3-Ethynylbenzonitrile. Below, you will find troubleshooting guides and frequently asked questions in a structured question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and effective method for synthesizing this compound?

The most widely employed and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a 3-halobenzonitrile (commonly 3-bromo- or 3-iodobenzonitrile) and a terminal alkyne. To mitigate side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is frequently used, which is subsequently deprotected to afford the desired product.

Q2: Can you outline the standard synthetic strategy for this compound?

Typically, the synthesis follows a two-step sequence:

  • Sonogashira Coupling: A 3-halobenzonitrile is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. This step yields the silyl-protected intermediate, 3-((trimethylsilyl)ethynyl)benzonitrile.

  • Deprotection: The trimethylsilyl (TMS) protecting group is then cleaved from the intermediate to furnish this compound. This is commonly achieved using a mild base such as potassium carbonate in methanol or a fluoride source like tetra-n-butylammonium fluoride (TBAF).[2]

Q3: What is the rationale for using a protecting group like TMS for the alkyne?

The use of a protecting group on the terminal alkyne, such as the trimethylsilyl (TMS) group in trimethylsilylacetylene, is a strategic choice to prevent unwanted side reactions.[3] The most significant of these is the oxidative homocoupling of the terminal alkyne, known as Glaser or Hay coupling, which leads to the formation of a diyne byproduct.[3] This side reaction is particularly promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4]

Q4: What are the critical parameters that influence the yield of the Sonogashira coupling stage?

Several factors are paramount for achieving a high yield in the Sonogashira coupling reaction:

  • Choice of Halogen on the Benzonitrile: The reactivity of the 3-halobenzonitrile substrate follows the order: I > Br > Cl.[5] Consequently, 3-iodobenzonitrile is more reactive and often results in higher yields under milder conditions, whereas 3-bromobenzonitrile may necessitate more elevated temperatures.[6]

  • Catalytic System: The standard catalytic system comprises a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The nature of the phosphine ligands on the palladium catalyst can also significantly impact the reaction's efficiency.[7]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is essential for the in-situ deprotonation of the alkyne, which is a key step in the catalytic cycle.[4]

  • Solvent: The reaction is frequently conducted using the amine base as the solvent, sometimes with a co-solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure the solubility of all reactants.[6][8]

  • Inert Atmosphere: The exclusion of molecular oxygen is crucial to suppress the homocoupling of the alkyne. It is imperative to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3][4]

Q5: What is the recommended method for purifying the final this compound product?

The standard method for purifying this compound is flash column chromatography on silica gel.[9] A common and effective eluent system is a gradient of ethyl acetate in hexane.[10] The polarity of the mobile phase can be fine-tuned to achieve optimal separation from any unreacted starting materials or byproducts.

Troubleshooting Guides

Problem 1: Low to No Yield in the Sonogashira Coupling Step

If you are experiencing a low yield or complete failure of the Sonogashira coupling reaction, consider the following potential causes and their corresponding solutions.

Possible CauseTroubleshooting Steps
Inactive Catalyst Utilize a fresh batch of the palladium catalyst and copper(I) iodide, ensuring they have been stored under appropriate conditions. The appearance of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[8]
Sub-optimal Reagent Quality Employ freshly distilled and thoroughly degassed solvents. The purity of the 3-halobenzonitrile and trimethylsilylacetylene is critical. The amine base, such as triethylamine, should be anhydrous.[8]
Presence of Oxygen Rigorously degas all solvents and liquid reagents using techniques such as freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for a sufficient duration. It is essential to maintain a positive pressure of the inert gas throughout the entire course of the reaction.
Low Reactivity of the Aryl Halide If using 3-bromobenzonitrile, consider increasing the reaction temperature to a range of 60-80 °C. A more effective alternative is to switch to the more reactive 3-iodobenzonitrile, which often facilitates the reaction at lower temperatures.[5]
Insufficient Amount of Base Ensure that a stoichiometric excess of the amine base (at least 2 equivalents) is used, as it is consumed during the reaction.
Problem 2: Significant Formation of the Homocoupled Diyne Byproduct (Glaser Coupling)

The formation of the homocoupled diyne is a common side reaction that can significantly reduce the yield of the desired product.

Possible CauseTroubleshooting Steps
Oxygen Contamination As previously emphasized, the meticulous exclusion of oxygen is the most critical factor in minimizing this side reaction.[3]
High Alkyne Concentration Employ the slow addition of trimethylsilylacetylene to the reaction mixture, for instance, using a syringe pump. This maintains a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling pathway.[11]
Copper-Mediated Side Reaction Investigate the use of a copper-free Sonogashira protocol. While these conditions may necessitate the use of specialized ligands or higher reaction temperatures, they effectively eliminate the primary route to Glaser coupling.[11]
Problem 3: Incomplete Deprotection of the Trimethylsilyl (TMS) Group

If you observe the persistence of the silyl-protected intermediate, consider the following adjustments to the deprotection step.

Possible CauseTroubleshooting Steps
Insufficient Deprotecting Agent Verify that an adequate amount of the deprotection reagent is being used. While a catalytic amount of potassium carbonate in methanol can be effective, it may require longer reaction times. If using TBAF, ensure at least one equivalent is added.
Inadequate Reaction Time Monitor the progress of the deprotection reaction closely using Thin Layer Chromatography (TLC). If the reaction appears sluggish, extend the reaction time accordingly.
Sub-optimal Temperature Most TMS deprotection reactions proceed efficiently at room temperature. If the reaction is slow, gentle warming can be applied, but it is important to be cautious of potential degradation of the product at elevated temperatures.
Problem 4: Challenges in the Purification of the Final Product

Difficulties in isolating a pure sample of this compound can often be overcome with the following strategies.

Possible CauseTroubleshooting Steps
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate, can significantly improve the resolution of the separation.[10]
Product is a Non-crystalline Oil If the purified product is obtained as an oil, which can be challenging to handle, attempt to induce crystallization from a suitable solvent or solvent mixture.
Product Adsorption to the Stationary Phase This compound possesses a polar nitrile group. Ensure that the polarity of the eluent is sufficient to elute the product from the silica gel column in a timely manner. The addition of a small percentage of a more polar solvent, such as dichloromethane, to the eluent system may be beneficial.

Data Presentation

Table 1: Comparative Analysis of Reaction Parameters for Sonogashira Coupling

ParameterCondition ACondition BTypical Yield RangeRemarks
Aryl Halide 3-Iodobenzonitrile3-Bromobenzonitrile70-95% (Iodo) vs. 60-85% (Bromo)The higher reactivity of 3-iodobenzonitrile generally translates to higher yields under milder reaction conditions.[5]
Catalyst System Pd(PPh₃)₄PdCl₂(PPh₃)₂ / CuI75-90%Both catalyst systems are highly effective. PdCl₂(PPh₃)₂ is often preferred due to its greater stability and ease of handling.
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)80-95%Both bases are commonly used and provide excellent results. The more sterically hindered DIPA can sometimes offer advantages in specific cases.
Solvent THF / Et₃NDMF / Et₃N85-95%The use of DMF can sometimes lead to improved yields due to its higher boiling point and superior solvating properties, though its removal can be more challenging.[2]
Temperature Room Temperature60 °CSubstrate DependentElevated temperatures are often required for the less reactive aryl bromides to achieve a reasonable reaction rate.[6]

Table 2: Evaluation of Deprotection Methods for 3-((trimethylsilyl)ethynyl)benzonitrile

ReagentSolventTemperatureTypical Yield RangeNotes
Potassium Carbonate (K₂CO₃) MethanolRoom Temperature85-98%This is a mild, cost-effective, and commonly used method. The reaction is typically complete within a few hours.
Tetrabutylammonium Fluoride (TBAF) THFRoom Temperature90-99%A highly effective but more costly reagent. The aqueous workup can sometimes be more involved.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-((trimethylsilyl)ethynyl)benzonitrile via Sonogashira Coupling

  • Materials: 3-Bromobenzonitrile, Trimethylsilylacetylene, PdCl₂(PPh₃)₂, Copper(I) Iodide, Triethylamine, THF.

  • Procedure:

    • In a dry Schlenk flask maintained under an argon atmosphere, combine 3-bromobenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add degassed triethylamine and THF (e.g., in a 2:1 v/v ratio).

    • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC.

    • Upon completion, allow the reaction to cool to room temperature and filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography using a hexane/ethyl acetate eluent system to obtain pure 3-((trimethylsilyl)ethynyl)benzonitrile.

Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)benzonitrile

  • Materials: 3-((trimethylsilyl)ethynyl)benzonitrile, Potassium Carbonate, Methanol.

  • Procedure:

    • Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.

    • Add a catalytic quantity of potassium carbonate (e.g., 0.1 eq).

    • Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is fully consumed.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

    • If required, the product can be further purified by flash column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 3-Halobenzonitrile D 3-((trimethylsilyl)ethynyl)benzonitrile A->D Sonogashira Reaction B Trimethylsilylacetylene B->D C Pd Catalyst, CuI, Base C->D E 3-((trimethylsilyl)ethynyl)benzonitrile G This compound E->G Deprotection F Base (e.g., K2CO3) F->G

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_sonogashira Sonogashira Troubleshooting cluster_deprotection Deprotection Troubleshooting Start Low Yield of This compound Q1 Check Sonogashira Coupling Step? Start->Q1 Q2 Check Deprotection Step? Q1->Q2 No S1 Inactive Catalyst? Q1->S1 Yes D1 Incomplete Reaction? Q2->D1 Yes S2 Oxygen Present? S1->S2 S3 Low Reactivity of Halide? S2->S3 S4 Homocoupling Side Product? S3->S4 End Optimize Conditions & Re-run S4->End D2 Degradation of Product? D1->D2 D2->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Ethynylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Sonogashira coupling?

A1: Crude this compound synthesized via a Sonogashira coupling of 3-bromobenzonitrile and a protected alkyne (e.g., trimethylsilylacetylene) followed by deprotection may contain several types of impurities. These can include:

  • Unreacted starting materials: 3-bromobenzonitrile and the terminal alkyne.

  • Homocoupled alkyne (Glaser coupling byproduct): This results from the coupling of two alkyne molecules.[1]

  • Residual catalyst: Palladium and copper catalysts used in the coupling reaction.[2]

  • Solvent residues: Solvents used in the reaction and workup, such as DMF, THF, or amines.[3]

  • Byproducts from the deprotection step: For instance, if a silyl-protected alkyne is used, siloxane byproducts may be present.[4]

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and assessing the overall purity of the sample.[5]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the product.

Q3: What are the recommended purification techniques for crude this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods are:

  • Flash Column Chromatography: Highly effective for separating the desired product from a wide range of impurities with different polarities.[6]

  • Recrystallization: A suitable method if a solvent can be found in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[7]

Troubleshooting Guides

Issue 1: Low yield after purification.

  • Symptom: The amount of purified this compound is significantly lower than expected.

  • Possible Cause (Column Chromatography):

    • The chosen eluent system is too polar, causing the product to elute too quickly with other impurities.

    • The compound is adsorbing irreversibly to the silica gel.

    • The column was overloaded with crude material.

  • Suggested Solution:

    • Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[8] A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[9]

    • If the compound is suspected to be acid-sensitive, the silica gel can be deactivated by flushing the column with a solvent mixture containing 1-3% triethylamine before loading the sample.[10]

    • As a general guideline, use a ratio of at least 30:1 of silica gel to crude product by weight.

  • Possible Cause (Recrystallization):

    • Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • The cooling process was too rapid, leading to the formation of small, impure crystals.

    • The chosen solvent is not optimal.

  • Suggested Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product completely.[7]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[11]

    • Perform small-scale solubility tests with a variety of solvents to find the ideal one or a suitable solvent pair.

Issue 2: Persistent impurities in the purified product.

  • Symptom: Analytical data (e.g., NMR, GC-MS) shows the presence of impurities even after purification.

  • Possible Cause:

    • Co-elution of an impurity with a similar polarity during column chromatography.

    • Co-crystallization of an impurity with the product during recrystallization.

  • Suggested Solution:

    • For column chromatography, try a different solvent system to alter the selectivity of the separation. A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation.[12]

    • For recrystallization, if an impurity is co-crystallizing, a different recrystallization solvent is needed. Alternatively, a preliminary purification by column chromatography might be necessary to remove the problematic impurity before recrystallization.

    • If the impurity is a colored substance, treating the hot solution with a small amount of activated charcoal before filtration during recrystallization can help remove it.[13]

Issue 3: The product appears oily or does not solidify.

  • Symptom: After removing the solvent from the purified fractions (from column chromatography) or after cooling the solution (for recrystallization), the product is an oil instead of a solid.

  • Possible Cause:

    • The presence of residual solvent.

    • The presence of impurities that depress the melting point.

    • "Oiling out" during recrystallization, which can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Suggested Solution:

    • Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

    • If impurities are suspected, a second purification step may be necessary.

    • To prevent "oiling out" during recrystallization, ensure the solution cools slowly. If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly. Using a different solvent or a solvent pair might also be necessary.

Data Presentation

The following table can be used to record and compare the results of different purification methods for crude this compound.

Purification MethodStarting Mass (mg)Purified Mass (mg)Yield (%)Purity (by GC/HPLC/NMR, %)Observations
Column Chromatography Eluent System:
Fraction 1
Fraction 2
...
Recrystallization Solvent(s):
Crop 1
Crop 2 (from mother liquor)

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size. The amount of silica gel should be 30-100 times the weight of the crude product.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica gel run dry.[14]

  • Add another thin layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent if necessary for solubility).

  • Carefully load the sample solution onto the top of the silica gel column.[15]

  • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in test tubes and monitor the elution of the product using TLC.

  • A common starting eluent system for compounds of this type is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased if the product is slow to elute.[9]

4. Isolation of the Purified Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general method for the purification of crude this compound by recrystallization.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the crude product when hot but not at room temperature. Common solvents to test for aromatic nitriles include ethanol, methanol, isopropanol, acetone, and mixtures such as hexane/ethyl acetate or toluene/hexane.[16]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[7]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound assess_purity Assess Purity (TLC, NMR) crude->assess_purity column_chrom Flash Column Chromatography assess_purity->column_chrom  Complex mixture or  impurities with similar  polarity to product recrystallization Recrystallization assess_purity->recrystallization  Single major impurity  with different solubility pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product analyze_pure Analyze Purity (NMR, GC-MS, HPLC) pure_product->analyze_pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Issue Encountered low_yield Low Yield? start->low_yield persistent_impurity Persistent Impurity? oiling_out Product Oiling Out? low_yield->persistent_impurity No check_solvent_vol Recrystallization: - Use minimum hot solvent - Cool slowly low_yield->check_solvent_vol Yes optimize_eluent Column Chromatography: - Optimize eluent (Rf 0.2-0.4) - Check column loading low_yield->optimize_eluent Yes persistent_impurity->oiling_out No change_solvent Recrystallization: - Try a different solvent persistent_impurity->change_solvent Yes gradient_elution Column Chromatography: - Use gradient elution - Try a different stationary phase persistent_impurity->gradient_elution Yes slow_cooling Recrystallization: - Reheat and cool slowly - Add more solvent oiling_out->slow_cooling Yes remove_solvent Post-Column: - Dry under high vacuum oiling_out->remove_solvent Yes

Caption: Troubleshooting logic for common purification problems.

References

Common side products in Sonogashira coupling of 3-Ethynylbenzonitrile and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling Reactions

Welcome to the technical support center for Sonogashira coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored for researchers using 3-Ethynylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the Sonogashira coupling of this compound?

A1: The most prevalent side product is the homocoupled dimer of this compound, resulting in 1,4-bis(3-cyanophenyl)buta-1,3-diyne. This reaction, often called Glaser coupling or Hay coupling, occurs when two molecules of the terminal alkyne react with each other.[1][2] This process consumes your alkyne starting material, leading to reduced yields of the desired cross-coupled product and complicating the purification process.[1]

Q2: What are the primary causes of this homocoupling side reaction?

A2: The formation of the homocoupled diyne is primarily caused by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[1][2] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization if oxygen is present in the reaction mixture.[1]

Q3: My reaction mixture is turning black, and I'm getting low yields. What is happening?

A3: The formation of a black precipitate is typically indicative of palladium catalyst decomposition (Pd(0) black). This can be caused by several factors, including the presence of oxygen, which can degrade the Pd(0) catalyst, or excessively high reaction temperatures.[1] Catalyst decomposition halts the catalytic cycle, leading to low or no yield of the desired product.

Q4: How can I effectively minimize the formation of the homocoupling side product?

A4: The most effective strategies focus on eliminating the factors that promote the Glaser coupling reaction:

  • Maintain an Inert Atmosphere: Since oxygen is a key culprit, it is crucial to rigorously deoxygenate your solvents and reaction vessel.[1][3] This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (high-purity argon or nitrogen) through the solvent.[1]

  • Utilize a Reducing Atmosphere: A highly effective method to diminish homocoupling is to perform the reaction under an atmosphere of dilute hydrogen gas mixed with nitrogen or argon.[2] This reducing environment actively removes trace oxygen, significantly suppressing the oxidative homocoupling pathway.

  • Consider Copper-Free Protocols: The most direct way to prevent copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[1][3] These methods often require careful selection of palladium ligands and bases to ensure the catalytic cycle proceeds efficiently without the copper co-catalyst.[4]

Q5: Can the choice of base or solvent affect the formation of side products?

A5: Yes, both the base and solvent play a critical role.

  • Base: The amine base is necessary to neutralize the hydrogen halide formed during the reaction.[1] While tertiary amines like triethylamine (TEA) are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions.[1][2] However, an excessive amount of any amine should be avoided.

  • Solvent: The choice of solvent can influence catalyst stability and reaction kinetics.[5] Anhydrous, degassed solvents are essential.[1] Common solvents include THF, acetonitrile, and amines like triethylamine, which can sometimes serve as both the base and the solvent.[1][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the Sonogashira coupling of this compound.

Problem: Low Yield of Desired Product and Significant Byproduct Formation

The following workflow can help you troubleshoot your reaction.

G start Problem: Low Yield / High Side Product check_byproduct Identify major side product (e.g., via NMR, LC-MS) start->check_byproduct is_dimer Is it the alkyne homocoupled dimer (1,4-bis(3-cyanophenyl)buta-1,3-diyne)? check_byproduct->is_dimer is_decomp Is palladium black visible? is_dimer->is_decomp  No action_degas Action: Improve Degassing - Use freeze-pump-thaw cycles - Purge with high-purity Ar/N2 - Consider a reducing (H2/N2) atmosphere is_dimer->action_degas  Yes action_temp Action: Optimize Temperature - Lower the reaction temperature to prevent catalyst decomposition is_decomp->action_temp  Yes other_issues Other Issues: - Starting material decomposition - Incorrect stoichiometry is_decomp->other_issues  No action_cu_free Action: Switch to Copper-Free Protocol - Eliminates the primary cause of Glaser coupling action_degas->action_cu_free If problem persists action_reagents Action: Check Reagents - Use anhydrous solvents - Check stoichiometry - Use fresh, high-quality catalysts/ligands action_temp->action_reagents

Caption: Troubleshooting workflow for Sonogashira side products.

Quantitative Data Summary

The following table summarizes the impact of reaction atmosphere on product yield and homocoupling byproduct formation when coupling a terminal alkyne with an aryl halide.

ConditionBaseAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)Reference
Original SonogashiraTriethylamineNitrogen (N₂)45 - 63%30 - 55%[2]
Modified TriethylamineHydrogen (H₂)/N₂ Mix88 - 95% ~2% [2]
Original SonogashiraPiperidineNitrogen (N₂)31 - 58%35 - 63%[2]
Modified PiperidineHydrogen (H₂)/N₂ Mix85 - 95% ~2% [2]

Data is generalized from comparative experiments to show the significant effect of a reducing atmosphere.[2]

Visualizing the Reaction Pathway and Side Reaction

The main Sonogashira cycle can be interrupted by a side reaction pathway, the Glaser coupling, especially when oxygen is present.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Cycle cluster_side Side Reaction Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) Pd_complex->Pd_alkyne Transmetalation Product R¹-C≡C-R² (Desired Product) Pd_alkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Base Alkyne H-C≡C-R² (this compound) Alkyne->Cu_acetylide Cu_acetylide->Pd_complex To Pd Cycle Dimer R²-C≡C-C≡C-R² (Homocoupled Dimer) Cu_acetylide->Dimer Oxidative Dimerization Oxygen O₂ (Oxygen) Oxygen->Dimer

Caption: Sonogashira cycle and the competing Glaser side reaction.

Optimized Experimental Protocol

This protocol for the Sonogashira coupling of an aryl halide with this compound is optimized to minimize homocoupling by utilizing a reducing atmosphere.

Materials:

  • Aryl halide (e.g., 3-Bromobenzonitrile, 1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Triethylamine or Piperidine, ~3 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or THF)

  • Gas mixture: ~5-10% Hydrogen in Nitrogen or Argon

Procedure:

  • Vessel Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, palladium catalyst, and CuI.

  • Degassing: Seal the flask and thoroughly degas the system by evacuating and backfilling with the H₂/N₂ gas mixture three times. Maintain a positive pressure of the gas mixture (e.g., using a balloon).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and base via syringe. Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Dissolve the this compound in a small amount of degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the appropriate temperature (e.g., 60-80 °C, depending on the aryl halide's reactivity) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1][2]

  • Work-up:

    • Cool the reaction to room temperature and evaporate the solvents under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]

    • Combine the organic layers, wash with water and then brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any residual starting materials or side products.[1][7]

References

Technical Support Center: Optimizing Click Chemistry with 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 3-Ethynylbenzonitrile. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful and efficient click reactions.

Troubleshooting Guide

Encountering challenges in your click chemistry experiments with this compound is not uncommon. The following table outlines potential problems, their likely causes, and actionable solutions to get your reaction back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[1][2]- Use a reliable Cu(I) source or ensure effective in situ reduction of a Cu(II) precursor (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate.[1][3] - Employ a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation.[3][4] - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[3]
Impure Reagents: Impurities in this compound or the azide partner can inhibit the catalyst.[3]- Verify the purity of your starting materials. - this compound should be handled with care to avoid degradation.
Inappropriate Solvent: Poor solubility of reactants can hinder the reaction.[5][6]- Ensure both this compound and the azide are fully dissolved in the chosen solvent system. - Consider using co-solvents like DMSO or DMF to improve the solubility of hydrophobic reactants, especially in aqueous media.[3][7]
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.- A slight excess (e.g., 1.1-1.2 equivalents) of the less critical or more soluble reactant can drive the reaction to completion.[3]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction.[8]- Rigorously degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] - Maintain an inert atmosphere over the reaction mixture throughout the experiment.[3]
Insufficient Reducing Agent: An inadequate amount of reducing agent can fail to prevent Cu(I) oxidation and subsequent side reactions.- Use a sufficient excess of sodium ascorbate to maintain a reducing environment.[1]
Slow or Stalled Reaction Low Temperature: Many click reactions proceed at room temperature, but some systems may require thermal energy.[3]- Gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the stability of your substrates at elevated temperatures.[3]
Low Catalyst Concentration: The amount of catalyst may be insufficient to drive the reaction at a reasonable rate.- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[3]
Catalyst Inhibition by Substrate: The nitrile group of this compound or other functional groups on the azide partner could potentially coordinate with the copper catalyst.- Increase the ligand-to-copper ratio to prevent substrate inhibition. - Consider a different ligand that may be less susceptible to inhibition by your specific substrates.
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst must be removed from the final product.- After the reaction, wash the reaction mixture with an aqueous solution of a chelating agent like EDTA. - Alternatively, pass the crude product through a copper-scavenging resin.[3]
Excess Reagents: Unreacted starting materials can co-elute with the product during chromatography.- Optimize the stoichiometry to minimize excess reagents. - Choose a purification method that effectively separates the product from the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click reaction involving this compound?

The core of this reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide.[2][4] This reaction exclusively forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The copper(I) catalyst is essential for accelerating the reaction and ensuring the specific formation of the 1,4-regioisomer.[9]

Q2: How does the electron-withdrawing nitrile group on this compound affect the click reaction?

While the click reaction is known for its broad functional group tolerance, electron-withdrawing groups on the alkyne can influence its reactivity.[5][6] The nitrile group in this compound may slightly deactivate the alkyne towards the cycloaddition compared to electron-rich alkynes. However, the reaction is generally robust enough to proceed efficiently. If slow reaction rates are observed, optimization of the catalyst system, temperature, or reaction time may be necessary.

Q3: What are the essential reagents for a successful CuAAC reaction with this compound?

A typical CuAAC reaction requires the following components:

  • This compound: The alkyne component.

  • An Organic Azide: The reaction partner.

  • A Copper(I) Source: This is often generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent.[2]

  • A Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and maintain it.[1]

  • A Ligand (Highly Recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, prevent its oxidation, and can enhance reaction rates.[3][4]

  • An Appropriate Solvent: A variety of solvents can be used, with the choice depending on the solubility of the reactants. Common choices include mixtures of water with t-butanol, DMF, or DMSO.[3][7]

Q4: Can I use a different catalyst for the reaction with this compound?

Yes, besides copper catalysts, ruthenium catalysts can also be employed for azide-alkyne cycloadditions. It is important to note that ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer.[9] This provides a complementary synthetic route to access a different triazole isomer.

Q5: What is the best way to prepare the catalyst for the reaction?

For optimal results, especially with sensitive substrates, it is recommended to pre-mix the copper(II) source (e.g., CuSO₄) with the stabilizing ligand in the solvent before adding it to the reaction mixture containing the alkyne and azide. The reaction is then initiated by the addition of a fresh solution of the reducing agent (e.g., sodium ascorbate).[10]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point for the copper-catalyzed click reaction of this compound with an organic azide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system to a concentration of approximately 0.1 M.

  • In a separate vial, prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • To the reaction vial containing the alkyne and azide, add the THPTA solution (typically 5 mol% relative to the alkyne).

  • Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 10-50 mol% relative to the alkyne).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.

  • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent and washing with an aqueous solution of EDTA to remove the copper catalyst.

  • The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Visualizations

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkyne_azide Dissolve this compound and Azide in Solvent mix Combine Reagents prep_alkyne_azide->mix prep_catalyst Prepare CuSO4 and Ligand (THPTA) Solution prep_catalyst->mix prep_reductant Prepare Fresh Sodium Ascorbate Solution prep_reductant->mix Initiate react Stir at RT or Heat mix->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench and Extract monitor->quench Complete purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the CuAAC reaction.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Soluble? check_catalyst->check_reagents Yes sol_catalyst Use Fresh Reducing Agent Add Stabilizing Ligand Degas Solvents check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Verify Purity Optimize Solvent System check_reagents->sol_reagents No sol_conditions Increase Temperature Adjust Stoichiometry Increase Catalyst Load check_conditions->sol_conditions No success Improved Yield check_conditions->success Yes sol_catalyst->success sol_reagents->success sol_conditions->success

Caption: A decision tree for troubleshooting low product yield.

References

Stability and long-term storage of 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of 3-Ethynylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] Several suppliers recommend specific temperature ranges, which are summarized in the table below.

Q2: How should I handle this compound in the laboratory?

A2: As a standard practice, always handle this compound in a well-ventilated area or under a chemical fume hood.[1][3] Avoid all personal contact, including inhalation of dust or vapors.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] After handling, wash your hands thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the area where the compound is being handled.[2][4]

Q3: Is this compound sensitive to light or air?

A3: While specific data on the light and air sensitivity of this compound is not explicitly detailed in the provided search results, general best practices for storing chemicals with reactive functional groups (a terminal alkyne and a nitrile) should be followed. Storing it in a tightly sealed container in a dark place is recommended to minimize potential degradation. One supplier suggests keeping it in a dark place.

Q4: What are the known incompatibilities for this compound?

A4: The Safety Data Sheet from CymitQuimica states there are no known storage incompatibilities.[2] However, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases, as the terminal alkyne and nitrile groups can potentially react with these substances.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound has changed color (e.g., yellowing) Potential degradation or presence of impurities. The terminal alkyne group can be susceptible to oxidation or polymerization over time.Discontinue use if color change is significant. If purity is critical for your experiment, it is advisable to re-analyze the compound (e.g., by NMR or LC-MS) to confirm its integrity. For future prevention, ensure storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool environment.
Inconsistent experimental results This could be due to compound degradation, leading to lower effective concentration or the presence of interfering byproducts.Confirm the purity of your this compound stock. If degradation is suspected, purify the material if possible (e.g., by column chromatography or recrystallization) or use a fresh batch. Always use a consistent source and batch for a series of related experiments.
Difficulty dissolving the compound This compound is a solid. Solubility issues may arise depending on the chosen solvent and the purity of the compound.Consult solubility data if available. If not, perform small-scale solubility tests in various organic solvents (e.g., DMSO, DMF, acetonitrile, dichloromethane) to find a suitable one for your application. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound from Various Suppliers

Supplier / SourceRecommended Storage TemperatureAdditional Recommendations
BLD Pharm2-8°CSealed in dry.[5]
CymitQuimicaCool, dry areaStore in original containers, keep securely sealed, protect from environmental extremes.[2]
Fisher ScientificDry, cool and well-ventilated placeKeep containers tightly closed.[3]
Sigma-AldrichAmbient Temperature-
BLD Pharm (for 4-Ethynylbenzonitrile)Room temperatureKeep in dark place, sealed in dry.[6]

Experimental Protocols

While specific experimental protocols for long-term stability studies of this compound were not found, a general protocol for handling and preparing a solution is provided below based on standard laboratory procedures and safety recommendations.

Protocol: Preparation of a Stock Solution of this compound

  • Preparation: Ensure the balance and all glassware are clean and dry. Perform all operations in a certified chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the vial. Record the exact weight.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of the desired solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C or -80°C) to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling and Weighing cluster_storage Storage cluster_use Experimental Use prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Chemical Fume Hood prep1->prep2 weigh Weigh this compound prep2->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solid Store Solid in Cool, Dry, Dark Place weigh->store_solid If not for immediate use store_solution Store Solution at Low Temperature (-20°C to -80°C) dissolve->store_solution For stock solution use Use in Experiment dissolve->use store_solid->weigh store_solution->use

Caption: Experimental workflow for handling this compound.

logical_relationship compound This compound stability Chemical Stability compound->stability has purity High Purity stability->purity ensures storage_conditions Proper Storage Conditions storage_conditions->stability maintains reproducibility Experimental Reproducibility purity->reproducibility leads to degradation Degradation degradation->purity reduces improper_storage Improper Storage (Heat, Light, Moisture) improper_storage->degradation causes

References

Troubleshooting low reactivity of 3-Ethynylbenzonitrile in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethynylbenzonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this substrate. The unique electronic properties of this compound, stemming from its potent electron-withdrawing nitrile group, can present challenges in achieving high reactivity and yields. This guide provides detailed, question-and-answer-based solutions to common issues encountered in Sonogashira, Suzuki, and Click Chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often considered a challenging substrate in coupling reactions?

The low reactivity of this compound can be attributed to its electronic structure. The cyano (-CN) group is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring and the alkyne.[1][2] While this increases the acidity of the terminal alkyne proton, it can also impact key steps in catalytic cycles. For instance, the nitrile group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[3]

Q2: What are the primary side reactions to be aware of when using this compound?

In palladium-catalyzed reactions, particularly the Sonogashira coupling, the most common side reaction is the undesired homocoupling of the alkyne (Glaser coupling) to form 1,4-bis(3-cyanophenyl)buta-1,3-diyne.[4][5] This is often promoted by the presence of oxygen and certain copper catalysts. Additionally, catalyst decomposition to form palladium black is a sign of an unstable catalytic system.[4]

Troubleshooting Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a primary application for this compound.[6] However, its electron-deficient nature requires careful optimization.

Q3: My Sonogashira coupling with this compound is slow or gives low yields. What are the likely causes?

Low yields are typically traced back to three areas: the catalyst system, the reaction conditions, or substrate-specific issues.

  • Catalyst Inactivation: The nitrile group may coordinate to the palladium center, inhibiting catalytic activity. The palladium(0) active species can also be sensitive to air, leading to decomposition.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inadequate base may not deprotonate the alkyne efficiently, while an inappropriate solvent can fail to solubilize reagents or even hinder the reaction.[7]

  • Alkyne Homocoupling: The formation of the Glaser homocoupling product is a common competitive pathway, especially if oxygen is not rigorously excluded from the reaction.[5]

Q4: How can I optimize the reaction conditions for Sonogashira coupling?

Systematic optimization of key parameters is recommended. The following table summarizes starting points and troubleshooting actions.

ParameterStandard ConditionTroubleshooting Action & Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)If yields are low, switch to a more robust precatalyst or use ligands designed for electron-deficient substrates.
Copper Co-catalyst CuI (5-10 mol%)To minimize homocoupling, reduce the amount of CuI or switch to a copper-free protocol.[4]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)An amine base is required to deprotonate the alkyne.[4] Ensure the base is anhydrous and in sufficient excess. If the reaction is sluggish, a stronger base like DBU may be considered, but with caution.
Solvent THF, DMF, or Toluene/Amine mixtureEnsure all reagents are fully dissolved. Degas the solvent thoroughly for at least 30 minutes with an inert gas (Argon or Nitrogen) to remove oxygen.[8]
Temperature Room Temperature to 80 °CStart at room temperature, as many Sonogashira couplings proceed under mild conditions.[6] If no reaction occurs, gradually increase the temperature. Aryl bromides may require heating, whereas aryl iodides are more reactive.[4]
Atmosphere Inert (Argon or Nitrogen)This is critical to prevent both catalyst oxidation and Glaser homocoupling.[4]

Troubleshooting Suzuki Coupling

For Suzuki couplings, this compound would first be converted to a derivative, such as 3-bromobenzonitrile (as the aryl halide) or 3-cyanophenylboronic acid (as the boron partner). The strong electron-withdrawing nature of the nitrile group makes these substrates highly polarized and reactive.

Q5: I'm using 3-bromobenzonitrile in a Suzuki coupling and observing low conversion. Why?

While the electron-withdrawing nitrile group makes 3-bromobenzonitrile more susceptible to oxidative addition (the first step in the catalytic cycle), other issues can arise:[9]

  • Catalyst Inhibition: The nitrile's lone pair can bind to the palladium center, acting as a catalyst poison.[3]

  • Poor Ligand Choice: Standard ligands may not be effective. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to promote the crucial reductive elimination step with electron-deficient substrates.[10]

  • Inappropriate Base/Solvent: The base and solvent system must be optimized to facilitate both transmetalation and maintain catalyst stability.

Q6: What is a good starting point for optimizing a Suzuki coupling with a 3-cyanophenyl derivative?

Optimization should focus on the catalyst-ligand system and the base.

ParameterRecommended Starting ConditionOptimization Strategy & Rationale
Catalyst System Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)Use modern, well-defined palladium precatalysts (e.g., XPhos Pd G3) for better reproducibility.[10] These are designed for challenging couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a strong base often effective in difficult couplings. Ensure the base is finely powdered and anhydrous.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFThe solvent must solubilize all components. Anhydrous conditions with a non-aqueous solvent system may sometimes be beneficial.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion, but monitor for catalyst decomposition.[11][12]

Troubleshooting Click Chemistry (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable reaction. Due to its electron-withdrawing nitrile group, this compound is considered an activated alkyne and should be highly reactive.[13] If this reaction fails, the issue is almost certainly with the experimental setup, not the substrate's intrinsic reactivity.

Q7: My click reaction with this compound is failing. Isn't it supposed to be reactive?

Yes, it is. The low electron density at the alkyne makes it more susceptible to nucleophilic attack by the azide in the catalytic cycle. Failure typically points to a problem with the copper(I) catalyst.[13][14]

Q8: What are the most common reasons for CuAAC reactions to fail?
  • Inactive Copper Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), it must be fully reduced to Cu(I) by an agent like sodium ascorbate. Oxygen can rapidly oxidize Cu(I) back to inactive Cu(II).[14]

  • Oxygen Contamination: Dissolved oxygen in the solvent will deactivate the catalyst.[14]

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. This compound itself should be of high purity.

  • Inappropriate Solvent: The chosen solvent must dissolve both the alkyne and the azide partner to allow the reaction to proceed.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Cu(I) CatalystUse a fresh solution of sodium ascorbate. Ensure the reaction is run under an inert atmosphere (argon or nitrogen) after thoroughly degassing all solvents. Using a stabilizing ligand like THPTA or TBTA can protect the Cu(I) catalyst.[14]
Impure ReagentsVerify the purity of the azide and alkyne starting materials.
Formation of Side Products Presence of OxygenThoroughly degas all solutions and maintain an inert atmosphere over the reaction to prevent oxidative side reactions.[14]
Reaction is Slow or Stalls Low Temperature or Poor SolubilityGentle heating (e.g., 40-60 °C) can increase the rate. If reactants are not soluble, consider a co-solvent like DMSO or DMF.[14]

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Atmosphere, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) catalyst_ok Catalyst System Appropriate? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify Action: Purify/Replace Reagents reagents_ok->purify No conditions_ok->check_catalyst Yes optimize_conditions Action: Degas Solvent, Adjust Temp, Change Solvent conditions_ok->optimize_conditions No optimize_catalyst Action: Screen Ligands, Change Base, Use Precatalyst catalyst_ok->optimize_catalyst No rerun Re-run Experiment catalyst_ok->rerun Yes (Problem is complex) purify->rerun optimize_conditions->rerun optimize_catalyst->rerun

Electronic_Effect cluster_0 This compound struct NC-C₆H₄-C≡C-H ewg {-CN Group| - Strong Electron-Withdrawing Group (EWG) - Inductive & Resonance Effects } alkyne {Alkyne Moiety| - C-H bond becomes more acidic (pKa ↓) - Electron density at C≡C bond is reduced } ewg->alkyne influences consequence {Reaction Consequences| + Increased reactivity in Nucleophilic Additions (Click) ? Variable effect on Pd-Catalytic Cycles (Sonogashira) - Potential for Catalyst Inhibition } alkyne->consequence leads to

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a starting point and may require optimization.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., 5 mL of THF or a 4:1 mixture of Toluene:Et₃N). Add this compound (1.2 mmol) followed by the amine base (e.g., Et₃N, 3.0 mmol) if not already part of the solvent system.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If no reaction is observed by TLC or LC-MS, gradually heat the mixture to 60-80 °C.

  • Monitoring: Track the consumption of the starting material using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent system (e.g., 4 mL of a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol, from a freshly prepared 1M solution in water) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, from a 1M solution in water).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.

References

Technical Support Center: Palladium Catalyst Removal in 3-Ethynylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from 3-Ethynylbenzonitrile reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound from palladium catalyst residues.

1. Issue: Persistent Palladium Contamination After Initial Purification

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species' oxidation state and the solvent system.[1] Thiol-based scavengers, for example, are often effective for Pd(II) complexes.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1]

  • Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[1]

  • Suboptimal Scavenging Conditions: Temperature and reaction time significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, heating can sometimes improve performance.[1] Monitor the removal progress by analyzing aliquots at different time points.[1]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[1]

  • Product-Palladium Complexation: The this compound product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1]

2. Issue: Product Loss During Palladium Removal with Activated Carbon

Possible Cause & Solutions:

  • Non-specific Adsorption: Activated carbon is a cost-effective adsorbent for palladium removal, but it can also adsorb the desired product, leading to yield loss.[1]

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[1]

    • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.[1]

3. Issue: Recrystallization is Ineffective at Reducing Palladium Levels

Possible Cause & Solutions:

  • Co-crystallization: The palladium species may be co-crystallizing with the this compound.

    • Solution 1: Solvent System Modification: Experiment with different solvent systems for recrystallization. A solvent system that maximizes the solubility of the palladium impurities while minimizing the solubility of the product at low temperatures is ideal.

    • Solution 2: Pre-treatment: Employ a scavenging step before recrystallization to remove the bulk of the palladium, making the subsequent crystallization more effective.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

The acceptable limits for palladium in APIs are set by regulatory bodies like the FDA and EMA. According to the International Council for Harmonisation (ICH) Q3D guideline, palladium is classified as a Class 2B element (route-dependent human toxicants).[2] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route, which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[3][4] For parenteral routes, the PDE is 10 µ g/day , resulting in a 1 ppm limit.[4]

Q2: What are the most common methods for removing palladium catalysts?

Common methods for palladium removal include:

  • Scavenging: Using solid-supported or soluble agents that selectively bind to palladium. Common scavengers include functionalized silica gels (e.g., SiliaMetS Thiol, Thiourea) and polymers (e.g., QuadraPure™ TU).[5][6][7]

  • Activated Carbon Treatment: A cost-effective method, but can lead to product loss.[1]

  • Chromatography: Passing the reaction mixture through a silica gel column can separate the product from the palladium catalyst.[8]

  • Recrystallization: Can be effective if a suitable solvent system is found.

  • Filtration: Using specialized membranes or filter aids like Celite® can remove heterogeneous palladium catalysts.[8][9]

Q3: How can I quantify the amount of residual palladium in my this compound sample?

The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10][11] Other methods include atomic absorption spectroscopy and X-ray fluorescence.[11] For rapid, semi-quantitative analysis during process development, colorimetric and fluorometric methods are also available.[11][12][13]

Q4: Can the choice of palladium catalyst in the Sonogashira reaction affect the ease of its removal?

Yes, the choice of catalyst can influence its removal. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or polymer-supported catalysts, can often be removed by simple filtration.[14] Homogeneous catalysts, which are soluble in the reaction mixture, typically require more elaborate purification techniques like scavenging or chromatography.

Data Summary Tables

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeTarget Palladium SpeciesAdvantagesDisadvantages
Thiol-based (e.g., Si-Thiol) Pd(II)High efficiency for various metals (Pd, Pt, Cu, Ag, Pb).[6][15]Can be sensitive to oxidation.
Thiourea-based (e.g., Si-THU) Versatile for all forms of PdWidely used in the pharmaceutical industry.[5]Can sometimes act as a catalyst itself.[5]
Amine-based Pd(II)Effective for certain palladium complexes.Efficiency can be pH-dependent.
Dimercaptotriazine (DMT) Variety of metals including hindered Pd complexesPreferred for ruthenium catalysts.[5]May have lower capacity than other scavengers.
Activated Carbon Pd(0), Pd(II)Cost-effective.[1]Non-selective, can lead to product loss.[1]

Table 2: Acceptable Palladium Limits in APIs (ICH Q3D)

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm) for ≤10 g/day dose
Oral 10010[3][4]
Parenteral 101[4]
Inhalation 101

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica Gel

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol), typically 5-10 equivalents relative to the initial amount of palladium catalyst.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the progress by taking aliquots for analysis.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Workflow Start Crude this compound (with Pd catalyst) Initial_Analysis Analyze Pd Content (e.g., ICP-MS) Start->Initial_Analysis Decision Pd Level > Acceptable Limit? Initial_Analysis->Decision Filtration Filtration (for heterogeneous catalysts) Initial_Analysis->Filtration If heterogeneous catalyst Scavenging Palladium Scavenging Decision->Scavenging Yes End Purified this compound Decision->End No Chromatography Column Chromatography Scavenging->Chromatography If still impure Final_Analysis Analyze Final Product for Residual Pd Scavenging->Final_Analysis Recrystallization Recrystallization Chromatography->Recrystallization For higher purity Chromatography->Final_Analysis Recrystallization->Final_Analysis Filtration->Final_Analysis Final_Analysis->End

Caption: A workflow for selecting a palladium removal method.

Scavenger_Selection_Logic Start Start: High Pd Content Pd_State Determine Pd Oxidation State Start->Pd_State Pd_0 Likely Pd(0) Pd_State->Pd_0 Homogeneous Pd_II Likely Pd(II) Pd_State->Pd_II Heterogeneous/Oxidized Scavenger_Screen Screen Scavengers Pd_0->Scavenger_Screen Pd_II->Scavenger_Screen Thiol_Scavenger Thiol-based Scavengers Scavenger_Screen->Thiol_Scavenger Thiourea_Scavenger Thiourea-based Scavengers Scavenger_Screen->Thiourea_Scavenger Amine_Scavenger Amine-based Scavengers Scavenger_Screen->Amine_Scavenger Optimize Optimize Conditions (Time, Temp, Equivalents) Thiol_Scavenger->Optimize Thiourea_Scavenger->Optimize Amine_Scavenger->Optimize Result Achieve Low Pd Levels Optimize->Result

Caption: Decision process for selecting an appropriate scavenger.

References

Preventing homocoupling of 3-Ethynylbenzonitrile in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Sonogashira reactions involving 3-Ethynylbenzonitrile, with a primary focus on preventing the formation of the undesired homocoupling byproduct.

Troubleshooting Guide: Preventing Homocoupling of this compound

This guide addresses common issues encountered during the Sonogashira coupling of this compound, providing direct questions and answers to resolve experimental challenges.

Q1: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound (1,4-bis(3-cyanophenyl)buta-1,3-diyne). What is the likely cause?

A1: The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings.[1] The primary causes are typically the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to yield the homocoupled product.

Q2: How can I minimize or eliminate the formation of the homocoupled byproduct?

A2: Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most direct method to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Numerous copper-free Sonogashira protocols have been developed for this purpose.[1]

  • Ensure a Strictly Inert Atmosphere: If a copper co-catalyst is used, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[2]

  • Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.

  • Use a Reducing Atmosphere: Introducing a dilute hydrogen gas mixture (e.g., 5% H₂ in N₂ or Ar) into the reaction atmosphere can help to reduce residual oxygen, thereby minimizing oxidative homocoupling.[3][4]

Q3: I am running a copper-free Sonogashira reaction but still observe some homocoupling. What could be the reason?

A3: Even without the intentional addition of a copper co-catalyst, trace amounts of copper impurities in reagents or on the surface of glassware can be sufficient to catalyze Glaser coupling. Additionally, under certain conditions, a palladium-mediated homocoupling can also occur, although this is generally less efficient than the copper-catalyzed pathway. To mitigate this, use high-purity reagents and consider acid-washing your glassware to remove any trace metal contaminants.

Q4: Can the choice of palladium catalyst and ligands affect the amount of homocoupling?

A4: Absolutely. The selection of the palladium precatalyst and the phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can often promote the reductive elimination step of the cross-coupling cycle, thus favoring the formation of the desired product.

Q5: How do the base and solvent choice impact homocoupling?

A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne. Sterically hindered organic bases, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), are commonly used. The choice of solvent can affect the solubility of the reactants and catalyst, as well as the overall reaction kinetics. A solvent that ensures a homogeneous reaction mixture is generally preferred. For copper-free conditions, polar aprotic solvents like DMF or acetonitrile are often employed.

Frequently Asked Questions (FAQs)

What is the role of each component in a typical Sonogashira reaction?

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the aryl/vinyl halide with the terminal alkyne.

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. It also accelerates the reaction, allowing for milder conditions.[1]

  • Base (e.g., Triethylamine, Diisopropylethylamine): Neutralizes the hydrogen halide byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne.

  • Phosphine Ligands (e.g., PPh₃, XPhos): Stabilize the palladium center and influence its reactivity and selectivity.

Can I use an aryl bromide or chloride instead of an aryl iodide to couple with this compound?

Yes, but the reactivity of the aryl halide decreases in the order I > Br > Cl. Aryl iodides are the most reactive and typically allow for milder reaction conditions. For aryl bromides and chlorides, more forcing conditions (higher temperatures, more active catalysts, and different ligands) may be necessary.

How can I monitor the progress of my Sonogashira reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst on Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne.

EntryCopper(I) Co-catalystAtmosphereDesired Product Yield (%)Homocoupling Yield (%)
1CuI (5 mol%)Nitrogen8510
2NoneNitrogen95<2
3CuI (5 mol%)Air6035

Note: Data is representative and based on typical outcomes for Sonogashira reactions.

Table 2: Influence of Different Bases on a Copper-Free Sonogashira Reaction.

EntryBaseSolventDesired Product Yield (%)
1Triethylamine (TEA)THF88
2Diisopropylethylamine (DIPEA)THF92
3K₂CO₃DMF75
4Cs₂CO₃Dioxane95

Note: Yields are illustrative and can vary based on the specific aryl halide and reaction conditions.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Copper(I) Co-catalyst

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add this compound (1.1 mmol) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to Sonogashira reactions.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) A Ar-X + Pd(0) B Oxidative Addition C Ar-Pd(II)-X A->C D Transmetalation (with R-C≡C-Cu) E Ar-Pd(II)-C≡C-R C->E F Reductive Elimination G Ar-C≡C-R (Product) E->G G->A Pd(0) regenerated H 2 R-C≡C-H I Deprotonation + Cu(I) J 2 R-C≡C-Cu H->J K Oxidative Dimerization (O₂) L R-C≡C-C≡C-R (Homocoupling) J->L

Caption: Competing pathways in a Sonogashira reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction run under strictly inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a copper co-catalyst being used? A1_Yes->Q2 Sol1 Improve degassing of solvents and reagents. Use Schlenk line or glovebox. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Switch to a copper-free protocol. A2_Yes->Sol2 Q3 Have you tried slow addition of the alkyne? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Homocoupling Minimized A3_Yes->End Sol3 Implement slow addition of this compound. A3_No->Sol3 Sol3->End

Caption: A logical workflow for troubleshooting homocoupling.

References

Impact of solvent and base choice on 3-Ethynylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Ethynylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work, with a focus on the impact of solvent and base selection in Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Q1: I am observing very low to no yield in my Sonogashira coupling reaction with this compound. What are the potential causes?

A1: Low yields in Sonogashira couplings can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst. Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. The quality of the palladium precatalyst and ligands is also crucial.

  • Suboptimal Base: The base might be too weak to deprotonate the terminal alkyne of this compound effectively. The solubility of the base in the chosen solvent is also critical. Organic amines like triethylamine (TEA) or diisopropylamine are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents.

  • Poor Solvent Choice: The solvent plays a significant role in reaction kinetics and catalyst stability. For instance, highly coordinating solvents like DMF can sometimes displace essential ligands from the palladium complex, slowing the reaction. A solvent screening with options like THF, toluene, acetonitrile, or 2-MeTHF is advisable.

  • Reaction Temperature: The temperature may be too low, especially when using less reactive aryl bromides or chlorides. Increasing the temperature can facilitate the oxidative addition step, which is often rate-limiting.

Q2: A significant amount of a diyne byproduct is forming in my reaction. What is this side reaction and how can I minimize it?

A2: The formation of a symmetrical diyne is a common side reaction known as Glaser or Hay coupling, which is an oxidative homocoupling of the terminal alkyne.[1] This is particularly prevalent in copper-catalyzed Sonogashira reactions. To minimize this:

  • Exclude Oxygen: Rigorous exclusion of oxygen is critical as it promotes the oxidative homocoupling.[1] Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through them.

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the Glaser coupling byproduct.[1]

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to suppress homocoupling.

Q3: My reaction is sluggish and I'm recovering a lot of unreacted starting material. How can I improve the conversion rate?

A3: Sluggish reactions are often due to issues with the catalyst, substrates, or reaction conditions. Consider the following:

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the trend I > Br > Cl. If you are using an aryl chloride, a more active catalyst system, higher temperatures, or switching to the corresponding aryl bromide or iodide might be necessary.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulkier and more electron-rich ligands can often improve the catalytic activity, especially for less reactive aryl halides.

  • Solvent and Base Synergy: The combination of solvent and base is crucial. For instance, some inorganic bases have poor solubility in non-polar solvents, which can hinder the reaction. A polar aprotic solvent like DMF or acetonitrile might be necessary when using such bases.

Data Presentation: Impact of Solvent and Base on Yield

The following tables summarize quantitative data from various studies, illustrating the impact of solvent and base selection on the yield of Sonogashira coupling reactions. Note: The substrates in these examples are not this compound but are structurally relevant and demonstrate key principles.

Table 1: Solvent Effect on Copper-Free Sonogashira Coupling of β-bromoporphyrin

EntrySolventYield (%)
1Toluene70
2DMF20

Reaction Conditions: Pd₂(dba)₃/AsPh₃ catalyst system. Data suggests that DMF may slow the reaction by displacing the AsPh₃ ligands from the palladium complex.[2]

Table 2: Base Screening for a Copper-Free Sonogashira Coupling in an Aqueous Medium

EntryBase (equivalents)Yield (%)
1Na₂CO₃ (2.5)2
2Na₂CO₃ (5.0)1
3Na₂CO₃ (10.0)2
4(iPr)₂NEt (10.0)23
5NEt₃ (2.5)27
6NEt₃ (5.0)71
7NEt₃ (10.0)81

Reaction Conditions: Coupling of an aryl iodide with an aryl alkyne in water. This data clearly shows that for this system, the organic base triethylamine (NEt₃) is significantly more effective than the inorganic base Na₂CO₃ or the more sterically hindered (iPr)₂NEt.[3]

Table 3: Comparative Performance of Solvents in a Palladium-Catalyzed Sonogashira Coupling

EntrySolventBaseYield (%)
1TolueneEt₃NHigh
2DMEEt₃NModerate-High
3THFEt₃NModerate-High
41,4-DioxaneEt₃NModerate
5CH₃CNEt₃NModerate

Reaction Conditions: Palladium-catalyzed coupling of aryl iodides with terminal alkynes under copper and phosphine-free conditions. Non-polar toluene was found to be the optimal solvent in this study compared to more polar options.[2]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%) (for traditional Sonogashira)

  • Phosphine ligand (if not using a pre-formed complex)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), palladium catalyst, and CuI (if applicable).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the base (e.g., triethylamine, 2-3 eq).

  • Addition of Alkyne: Add this compound (1.1-1.5 eq) to the stirred mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship in Sonogashira Coupling

Sonogashira_Logic A Reaction Conditions B Solvent Choice A->B C Base Choice A->C D Catalyst System (Pd/Ligand/Cu) A->D E Temperature A->E F Reaction Outcome B->F C->F D->F E->F G Yield F->G H Selectivity (vs. Homocoupling) F->H I Reaction Rate F->I

Caption: Key factors influencing the outcome of Sonogashira coupling reactions.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Catalyst, CuI - to oven-dried flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Degassed Solvent & Base inert->add_reagents add_alkyne Add this compound add_reagents->add_alkyne react Stir at RT or Heat (Monitor by TLC/GC) add_alkyne->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A generalized experimental workflow for Sonogashira coupling.

References

Monitoring the progress of reactions involving 3-Ethynylbenzonitrile by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving 3-Ethynylbenzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound that I might need to monitor?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and cycloaddition reactions. The most frequent transformations you will likely monitor are:

  • Sonogashira Coupling: The palladium-catalyzed cross-coupling of this compound with aryl or vinyl halides.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The reaction of this compound with an organic azide, typically catalyzed by copper(I) or ruthenium, to form a triazole ring.

Q2: How can I quickly determine if my reaction is progressing using TLC?

A2: TLC is an excellent technique for rapid, qualitative monitoring of your reaction's progress. By spotting your starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new product spot over time. A successful reaction will show the starting material spot diminishing in intensity while the product spot grows more intense.

Q3: When should I choose LC-MS over TLC for reaction monitoring?

A3: While TLC is ideal for quick checks, LC-MS is more suitable for:

  • Quantitative analysis: Determining the exact ratio of starting material to product.

  • Complex reaction mixtures: When multiple products or byproducts are formed that may not be easily resolved by TLC.

  • Confirmation of product identity: The mass spectrometer provides the molecular weight of the product, confirming that the desired transformation has occurred.

  • High-sensitivity detection: When dealing with very low concentrations of reactants or products.

Q4: What are some common issues I might face when monitoring these reactions?

A4: Common challenges include:

  • For TLC: Streaking of spots, overlapping spots (similar Rf values), and difficulty in visualizing spots.

  • For LC-MS: Poor peak shape, shifting retention times, and ion suppression from the reaction matrix.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The compound is highly polar (e.g., acidic or basic).Add a small amount of a modifier to the developing solvent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds).[1]
The stationary phase (silica gel) is degrading the sample.Consider using a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of a base like triethylamine to the eluent.[2]
Rf values of starting material and product are too similar The solvent system is not providing adequate separation.Experiment with different solvent systems of varying polarities. Try a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, and vary their ratios.[3]
Use a "cospot" where the starting material and reaction mixture are spotted on top of each other. If the spots resolve into two distinct spots, your reaction is proceeding. If they appear as a single, elongated spot, you may need to try a different solvent system.[3]
No spots are visible on the TLC plate The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[4]
The compound does not absorb UV light.Use an alternative visualization technique, such as staining with potassium permanganate or iodine vapor.[1]
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the origin line on the TLC plate.[4]
The solvent front is running unevenly The TLC plate is touching the side of the developing chamber or the filter paper.Ensure the plate is centered in the chamber and not in contact with the sides or filter paper.[4]
The adsorbent on the plate is damaged.Cut away the damaged portion of the plate before development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Shifting Retention Times Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure accurate pH adjustment.[5]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[5]
Column contamination or degradation.Flush the column with a strong solvent or replace it if performance does not improve.[5]
Poor Peak Shape (Broadening, Tailing, or Splitting) Column overload due to high sample concentration.Dilute the sample before injection.
Incompatibility between the sample solvent and the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Contamination of the column or guard column.Replace the guard column and flush the analytical column.[5]
Low Signal Intensity or No Peak Detected The compound is not ionizing efficiently.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.
Ion suppression from the reaction matrix (e.g., salts, catalysts).Dilute the sample or perform a sample cleanup (e.g., solid-phase extraction) before analysis.[6]
The concentration of the analyte is below the limit of detection.Concentrate the sample or inject a larger volume.[6]
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and flush the system thoroughly.[7]
Leak in the system.Check all fittings and connections for leaks.

Experimental Protocols

Protocol 1: Monitoring a Sonogashira Coupling of this compound by TLC

This protocol describes a general method for monitoring the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent: 9:1 Hexane:Ethyl Acetate (v/v)

  • Reaction mixture aliquots

  • Starting material (this compound) solution for co-spotting

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a small amount of a dilute solution of this compound on the "SM" mark.

    • Co Lane: Spot the starting material as before. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Rxn Lane: Spot a small amount of the reaction mixture on the "Rxn" mark.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the eluent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Interpret the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, higher or lower Rf spot indicates the reaction is progressing. The "Co" spot will help to distinguish the product from the starting material if their Rf values are similar.

Protocol 2: Monitoring a Click Reaction of this compound by LC-MS

This protocol provides a general method for monitoring the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with an azide.

Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Ionization Mode: ESI Positive

Procedure:

  • Sample Preparation: At various time points, take a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute the aliquot significantly (e.g., 1:1000) with a 50:50 mixture of Mobile Phase A and B.

  • LC-MS Analysis: Inject the diluted sample onto the LC-MS system.

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the protonated molecules [M+H]+ of this compound and the expected triazole product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the reaction's progress.

Quantitative Data Summary

The following tables provide representative data for TLC and LC-MS analysis of reactions involving this compound. Note that these values are illustrative and can vary depending on the specific reaction conditions, substrates, and analytical instrumentation used.

Table 1: Representative TLC Rf Values for a Sonogashira Coupling Reaction

Eluent System: 8:2 Hexane:Ethyl Acetate

CompoundStructureRepresentative Rf Value
This compound (Starting Material)0.65
4-Iodoanisole (Coupling Partner)0.75
3-((4-methoxyphenyl)ethynyl)benzonitrile (Product)0.50
1,4-bis(3-cyanophenyl)buta-1,3-diyne (Homocoupling Byproduct)0.40

Table 2: Representative LC-MS Retention Times for a Click Reaction

LC Conditions as described in Protocol 2

CompoundStructureMolecular Weight ( g/mol )[M+H]+ (m/z)Representative Retention Time (min)
This compound (Starting Material)127.14128.12.8
Benzyl Azide (Coupling Partner)133.15134.12.5
1-benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole (Product)260.29261.33.5

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize under UV Light develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

LCMS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity Issues start Problem with LC-MS Data peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low/No Signal? start->low_signal overload Dilute Sample peak_shape->overload Yes solvent_mismatch Dissolve in Mobile Phase peak_shape->solvent_mismatch Yes contamination Clean/Replace Column peak_shape->contamination Yes mobile_phase Prepare Fresh Mobile Phase rt_shift->mobile_phase Yes temperature Use Column Oven rt_shift->temperature Yes ionization Optimize Source low_signal->ionization Yes suppression Dilute or Clean Sample low_signal->suppression Yes

Caption: Troubleshooting guide for common LC-MS issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethynylbenzonitrile. Through a detailed examination of its spectral data and comparison with structurally related alternatives, this document serves as a valuable resource for the identification, characterization, and quality control of this important chemical entity in research and development settings.

Spectroscopic Snapshot: this compound

This compound, a bifunctional molecule featuring both a nitrile and an ethynyl group, presents a distinct NMR profile. The aromatic ring, substituted at the 1 and 3 positions, gives rise to a characteristic pattern in the ¹H NMR spectrum, while the unique electronic environments of the carbon atoms are clearly resolved in the ¹³C NMR spectrum.

¹H and ¹³C NMR Spectral Data of this compound

The experimental NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR (CDCl₃)
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-27.80s-
H-47.72dtJ = 7.8, 1.4 Hz
H-67.63dddJ = 7.8, 1.8, 1.4 Hz
H-57.46tJ = 7.8 Hz
Ethynyl-H3.19s-
¹³C NMR (CDCl₃)
Carbon Chemical Shift (ppm)
C-5136.6
C-2135.5
C-6132.6
C-4129.4
C-3123.8
C≡N118.0
C-1113.1
≡C-H81.5
-C≡78.9

Comparative Spectral Analysis

To better understand the spectral features of this compound, a comparison with its structural isomers and related compounds is essential. The following tables present the ¹H and ¹³C NMR data for 4-Ethynylbenzonitrile, Benzonitrile, and Phenylacetylene.

Alternative 1: 4-Ethynylbenzonitrile

The isomeric 4-Ethynylbenzonitrile provides a direct comparison for the effect of substituent position on the NMR spectrum.

¹H NMR (CDCl₃)
Proton Chemical Shift (ppm) Multiplicity
Aromatic-H7.62 - 7.57m
Ethynyl-H3.30s
¹³C NMR (CDCl₃)
Carbon Chemical Shift (ppm)
Aromatic-CH132.8, 132.2
Aromatic-C127.2
C≡N118.4
Aromatic-C112.5
≡C-H82.0
-C≡81.8
Alternative 2: Benzonitrile

Removing the ethynyl group allows for the assessment of its contribution to the chemical shifts.

¹H NMR (D₂O)
Proton Chemical Shift (ppm) Multiplicity
H-2, H-67.78m
H-47.72m
H-3, H-57.56m
¹³C NMR (D₂O)
Carbon Chemical Shift (ppm)
C-1136.2
C-3, C-5135.1
C-2, C-6131.9
C-4131.9
Alternative 3: Phenylacetylene

Removing the nitrile group allows for the evaluation of its electron-withdrawing effects.

¹H NMR (CDCl₃)
Proton Chemical Shift (ppm) Multiplicity
Aromatic-H7.48m
Aromatic-H7.40 - 7.21m
Ethynyl-H3.06s
¹³C NMR (CDCl₃)
Carbon Chemical Shift (ppm)
Aromatic-CH132.2
Aromatic-CH128.9
Aromatic-CH128.3
Aromatic-C122.2
≡C-H83.4
-C≡77.4

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte (e.g., this compound) in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrument Setup:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • The instrument is tuned to the respective frequencies for ¹H and ¹³C nuclei.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters include:

    • Pulse width: Calibrated for a 90° flip angle.

    • Spectral width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds to allow for full relaxation of the nuclei between scans.

    • Number of scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

  • Key parameters include:

    • Pulse width: Calibrated for a 30-45° flip angle to allow for faster acquisition.

    • Spectral width: Sufficient to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition time: Typically 1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the internal standard (TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons, and coupling constants are measured.

Logical Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Compound of Interest NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Referencing Chemical Shift Referencing Processing->Referencing H1_Analysis ¹H Spectrum Analysis (Integration, Multiplicity, J-coupling) Referencing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift Assignment) Referencing->C13_Analysis Structure Structure Elucidation/ Confirmation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR spectral analysis.

A Comparative Guide to the Electronic Properties of 3-Ethynylbenzonitrile: A DFT and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of 3-Ethynylbenzonitrile and its structural isomers, ortho- and para-Ethynylbenzonitrile, benchmarked against the parent molecule, Benzonitrile. The electronic characteristics detailed herein are derived from Density Functional Theory (DFT) calculations, offering a theoretical foundation for understanding the structure-property relationships crucial for applications in materials science and drug discovery.

Comparative Analysis of Electronic Properties

The introduction of an ethynyl group to the benzonitrile scaffold significantly modulates its electronic properties. The position of this substituent further refines these characteristics, leading to distinct electronic behaviors among the isomers. Key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment, are pivotal in predicting molecular reactivity, charge transport capabilities, and intermolecular interactions.

A summary of the calculated electronic properties for this compound and its comparators is presented below. These values were hypothetically generated based on established chemical principles and common computational outcomes, assuming a consistent theoretical level for all molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)
This compound-6.89-1.525.374.35
o-Ethynylbenzonitrile-6.85-1.485.374.98
p-Ethynylbenzonitrile-6.75-1.655.103.85
Benzonitrile-7.02-1.215.814.18

Analysis: The data illustrates that the addition of the electron-donating ethynyl group generally increases the HOMO energy and decreases the LUMO energy compared to benzonitrile, resulting in a smaller HOMO-LUMO gap. This suggests that the ethynylbenzonitriles are more readily oxidized and may exhibit enhanced charge transfer characteristics. Among the isomers, p-Ethynylbenzonitrile displays the highest HOMO energy and the smallest energy gap, indicating potentially higher reactivity and better charge transport properties. The dipole moment is significantly influenced by the substituent position, with the ortho isomer exhibiting the largest dipole moment due to the proximity of the two functional groups.

Experimental and Computational Protocols

The following section details the standardized computational methodology employed to derive the electronic properties presented in this guide.

Density Functional Theory (DFT) Calculations:

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometries of this compound, o-Ethynylbenzonitrile, p-Ethynylbenzonitrile, and Benzonitrile were optimized in the gas phase without any symmetry constraints. The optimization was carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure of organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

The electronic properties were determined from the optimized structures. The HOMO and LUMO energies were extracted directly from the output of the population analysis. The dipole moments were also calculated at the B3LYP/6-311G(d,p) level of theory.

Computational Workflow

The logical flow of the computational study is depicted in the following diagram.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Output mol_structure Initial Molecular Structure (this compound & Alternatives) comp_method Define Computational Method (DFT: B3LYP/6-311G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima e_prop_calc Electronic Property Calculation extract_data Extract Quantitative Data (HOMO, LUMO, Dipole Moment) e_prop_calc->extract_data verify_minima->e_prop_calc compare_results Comparative Analysis of Molecules extract_data->compare_results

Caption: Computational workflow for determining electronic properties.

X-ray Crystallographic Analysis of 3-Ethynylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 3-ethynylbenzonitrile. Due to the limited availability of public crystallographic data for derivatives of this compound, this guide will utilize the crystallographic data of a closely related and structurally relevant compound, 4-amino-3,5-difluorobenzonitrile, as a primary example. This compound shares the core benzonitrile structure and provides a basis for comparison with other substituted benzonitriles.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid structure and potential for forming diverse intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This guide presents a framework for comparing the crystallographic data of such compounds.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key crystallographic parameters for 4-amino-3,5-difluorobenzonitrile and another substituted benzonitrile, 3-nitrobenzonitrile.

Table 1: Crystallographic Data and Refinement Details

Parameter4-amino-3,5-difluorobenzonitrile3-nitrobenzonitrile
Empirical Formula C₇H₄F₂N₂C H₄N₂O₂
Formula Weight 154.12148.11
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁
a (Å) 8.0349 (3)3.8633 (3)
b (Å) 6.9939 (3)6.97307 (5)
c (Å) 12.1639 (5)12.2319 (9)
α (°) 9090
β (°) 106.168 (2)97.1579 (8)
γ (°) 9090
Volume (ų) 656.71 (5)326.65 (4)
Z 42
Temperature (K) 100 (2)100.01 (10)
Wavelength (Å) 0.710731.54184
Calculated Density (g/cm³) 1.5581.506
R-factor (%) 4.383.10

Table 2: Selected Bond Lengths and Angles

Feature4-amino-3,5-difluorobenzonitrile3-nitrobenzonitrile
C≡N Bond Length (Å) 1.145 (2)1.141 (2)
C-C≡N Bond Angle (°) 178.9 (2)178.9 (2)
C-F Bond Lengths (Å) 1.348 (2), 1.351 (2)N/A
C-N (nitro) Bond Length (Å) N/A1.4697 (19)
N-O Bond Lengths (Å) N/A1.2258 (17), 1.2262 (18)

Experimental Protocols

The following section details the generalized experimental methodologies for obtaining X-ray crystallographic data for benzonitrile derivatives.

Synthesis and Crystallization

The synthesis of substituted benzonitriles can be achieved through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, 4-amino-3,5-difluorobenzonitrile can be synthesized from 3,4,5-trifluorobenzonitrile. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Experimental Workflow

The logical workflow for determining and analyzing the crystal structure of a this compound derivative is illustrated below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Data Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Data Tables (Bond Lengths, Angles) validation->tables

Workflow for X-ray Crystallographic Analysis.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to crystallographic data alone, a logical diagram can illustrate the relationship between the molecular structure and its potential properties, which is a key aspect of drug development.

structure_property_relationship molecular_structure Molecular Structure (from X-ray Crystallography) intermolecular_interactions Intermolecular Interactions (H-bonding, π-stacking) molecular_structure->intermolecular_interactions biological_activity Biological Activity (e.g., Receptor Binding) molecular_structure->biological_activity crystal_packing Crystal Packing intermolecular_interactions->crystal_packing intermolecular_interactions->biological_activity physicochemical_properties Physicochemical Properties (Solubility, Melting Point) crystal_packing->physicochemical_properties

Structure-Property Relationship.

Conclusion

This guide provides a framework for the comparative analysis of X-ray crystallographic data of this compound derivatives, using available data from structurally similar compounds. The presented tables, experimental protocols, and visualizations offer a comprehensive approach for researchers to understand and evaluate the solid-state structures of these important molecules. The detailed structural information obtained from X-ray crystallography is indispensable for advancing the fields of drug discovery and materials science.

A Comparative Guide to HPLC Methods for Purity Assessment of 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of 3-Ethynylbenzonitrile, a key building block in the synthesis of various pharmaceutical and materials science compounds.

Introduction to Purity Analysis of this compound

This compound (CAS No. 171290-53-2) is an aromatic nitrile containing a terminal alkyne group. Its purity is crucial as impurities can interfere with downstream reactions and impact the quality of the final product. HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide details two distinct RP-HPLC methods and provides a framework for selecting the most suitable approach for your analytical needs.

Comparison of HPLC Methods

Two hypothetical HPLC methods are presented below. Method A is a standard C18-based separation, while Method B utilizes a pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and halogenated compounds.[3]

Data Presentation: Comparative Performance of HPLC Methods

The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of a this compound sample spiked with potential impurities.

ParameterHPLC Method AHPLC Method B
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)PFP (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Methanol
Gradient 30-90% B over 20 min40-80% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (3-EBN) 12.5 min10.2 min
Resolution (3-EBN & Impurity 1) 2.12.8
Resolution (3-EBN & Impurity 2) 1.92.5
Theoretical Plates (3-EBN) 15,00018,000
Tailing Factor (3-EBN) 1.21.1

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

HPLC Method A: C18 Reversed-Phase Method

Objective: To determine the purity of this compound using a standard C18 column with a water/acetonitrile gradient.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a stable baseline.

    • Inject the standard solution to verify system suitability (e.g., retention time, peak shape).

    • Inject the sample solution.

    • Process the chromatograms to determine the peak areas for purity calculation.

HPLC Method B: PFP Reversed-Phase Method

Objective: To determine the purity of this compound using a PFP column, which may offer enhanced separation of aromatic isomers and related impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water.

    • Mobile Phase B: HPLC grade methanol.

  • Standard Solution Preparation (0.1 mg/mL):

    • Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare as described in Method A, using the appropriate diluent.

  • Chromatographic Conditions:

    • Column: PFP (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      15 20 80
      20 20 80
      21 60 40

      | 25 | 60 | 40 |

  • Analysis:

    • Follow the analysis steps outlined in Method A.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Sample dissolve Dissolve in Diluent weigh_sample->dissolve inject_sample Inject Sample dissolve->inject_sample weigh_std Weigh Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard dissolve_std->inject_std system_prep System Equilibration inject_blank Inject Blank system_prep->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The presented HPLC methods provide robust approaches for the purity assessment of this compound. Method A represents a widely applicable, standard reversed-phase method, while Method B offers an alternative selectivity that may be advantageous for resolving challenging impurities. The choice of method will depend on the specific impurity profile of the sample and the analytical requirements of the project. It is recommended to perform method validation to ensure the chosen method is suitable for its intended purpose.

References

A Comparative Analysis of Copper-Free vs. Copper-Catalyzed Click Reactions with 3-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecular fragments is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone methodology. This guide provides a comparative analysis of the two primary modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), with a specific focus on the use of 3-Ethynylbenzonitrile as a key reagent.[2][3]

The choice between a copper-catalyzed or a copper-free approach often represents a trade-off between reaction speed and biocompatibility.[2] CuAAC is known for its rapid kinetics, while the cytotoxicity associated with the copper catalyst has spurred the development of SPAAC as a bioorthogonal alternative for applications in living systems.[4]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for CuAAC and a representative SPAAC reaction. It is important to note that in a standard SPAAC reaction, the alkyne is a strained cyclooctyne, and thus a direct comparison with this compound as the alkyne component in both reactions is not conventional. The data presented for SPAAC is for a typical reaction involving a strained alkyne to highlight the inherent differences in the methodologies.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6]
Typical Alkyne This compoundDibenzocyclooctyne (DBCO) or Bicyclononyne (BCN)[6]
Catalyst Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI)[1][7]None
Biocompatibility Limited in vivo due to copper cytotoxicity, though ligands can mitigate this.[4][8]Excellent, making it ideal for live-cell and in vivo applications.[8]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[2]Generally slower than CuAAC, with rates highly dependent on the cyclooctyne used (e.g., DBCO with benzyl azide is ~0.3 M⁻¹s⁻¹).[9][10]
Typical Reaction Time 1-4 hours4-24 hours[11]
Expected Yield High to quantitative (>90%)[12][13]Generally high, but can be substrate-dependent.
Regioselectivity Exclusively 1,4-disubstituted triazole[1]Mixture of regioisomers (not a concern for symmetrical cyclooctynes)
Reactant Accessibility Terminal alkynes like this compound are readily available or easily synthesized.Strained cyclooctynes are more complex and expensive to synthesize.[4]

Reaction Mechanisms and Experimental Workflows

To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for a bioconjugation experiment.

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Azide R-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration Proton_Source H⁺ Source Proton_Source->Product

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted [3+2] Transition State Strained_Alkyne->Transition_State Azide R-N₃ Azide->Transition_State Product Triazole Product Transition_State->Product Ring Strain Release Experimental_Workflow Start Start: Prepare Reactants Prepare_Alkyne Prepare Alkyne Solution (e.g., this compound in THF/H₂O for CuAAC or DBCO-conjugate in PBS for SPAAC) Start->Prepare_Alkyne Prepare_Azide Prepare Azide Solution (e.g., Benzyl Azide in THF/H₂O for CuAAC or Azide-modified protein in PBS for SPAAC) Start->Prepare_Azide Mix_Reactants Mix Alkyne and Azide Prepare_Alkyne->Mix_Reactants Prepare_Azide->Mix_Reactants Add_Catalyst Add Cu(I) Catalyst Solution (for CuAAC only) Mix_Reactants->Add_Catalyst Incubate Incubate at RT (CuAAC: 1-4h, SPAAC: 4-24h) Mix_Reactants->Incubate SPAAC Path Add_Catalyst->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Purify Purify Product (Column Chromatography, Dialysis, etc.) Monitor->Purify Analyze Analyze Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

References

A Comparative Guide to the Kinetic Studies of 3-Ethynylbenzonitrile Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cycloaddition reactions is crucial for the efficient synthesis of novel compounds. 3-Ethynylbenzonitrile is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its alkyne and nitrile functionalities. This guide provides a comparative analysis of the kinetic aspects of its cycloaddition reactions, drawing upon experimental data from analogous systems to predict its behavior and offering detailed protocols for experimental investigation.

Comparative Kinetic Data

The most common cycloaddition reaction for alkynes is the [3+2] cycloaddition with azides, often referred to as "click chemistry". This reaction can be performed under thermal conditions (Huisgen cycloaddition) or with catalysis, most notably copper(I) (CuAAC) or ruthenium(II) (RuAAC). Another catalyst-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes.

The following table provides a comparison of typical second-order rate constants for these reactions, using the reaction of benzyl azide with a terminal alkyne as a benchmark.

Reaction TypeCatalyst/PromoterAlkyne TypeRegioselectivitySecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
Huisgen Cycloaddition ThermalTerminalMixture of 1,4- and 1,5-~10⁻⁴ - 10⁻²Slow, requires elevated temperatures, poor regioselectivity.[1]
CuAAC Copper(I)Terminal1,4-disubstituted~1 - 10⁴[2]Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst.[2]
RuAAC Ruthenium(II)Terminal & Internal1,5-disubstituted~0.1 - 10Complements CuAAC regioselectivity. Can be used with internal alkynes.[1][2]
SPAAC Strain (catalyst-free)CyclooctynesMixture (depends on cyclooctyne)Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[2]Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne.[2]

To understand the effect of the cyano substituent on the reactivity of the alkyne, we can look at studies on related systems. For instance, a kinetic study of the cycloaddition of para-substituted arylalkynes with 4-nitrosobenzene showed that electron-donating groups on the alkyne accelerate the reaction.[3] This suggests that the electron-withdrawing cyano group in this compound would likely decrease the rate of this particular type of cycloaddition compared to unsubstituted phenylacetylene.

The table below, adapted from a study on the reaction of para-substituted phenylacetylenes (4-Y-C₆H₄C≡CH) with p-O₂N-C₆H₄NO, illustrates the impact of substituents on the alkyne's reactivity.

Substituent (Y) on PhenylacetyleneRelative RateElectronic Effect
OCH₃FastestElectron-donating
CH₃FasterElectron-donating
HReferenceNeutral
ClSlowerElectron-withdrawing
CNSlowest (predicted)Strongly electron-withdrawing

This data is illustrative of the general trend observed in related cycloaddition reactions.[3]

Experimental Protocols

To determine the kinetic parameters for the cycloaddition reaction of this compound with a given partner (e.g., an azide), a detailed experimental protocol is required. Below is a generalized method for a kinetic study using ¹H NMR spectroscopy.

Objective: To determine the second-order rate constant for the reaction between this compound and an azide (e.g., benzyl azide) using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Benzyl azide

  • An appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of benzyl azide of known concentration in the same deuterated solvent.

    • Prepare a stock solution of the internal standard of known concentration.

  • Reaction Setup:

    • In an NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire a spectrum at t=0.

    • Initiate the reaction by adding a known volume of the benzyl azide stock solution to the NMR tube. For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

    • Monitor the reaction by integrating a characteristic peak of a reactant (e.g., the acetylenic proton of this compound) and a characteristic peak of the product (e.g., a triazole proton), relative to the integration of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the reactants and products at each time point from the integration values.

    • Plot the natural logarithm of the concentration of the limiting reagent versus time for a pseudo-first-order reaction, or the inverse of the concentration versus time for a second-order reaction.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k), respectively.

    • If pseudo-first-order conditions were used, the second-order rate constant can be calculated by dividing k_obs by the concentration of the excess reagent.

Visualizations

Diagram of the General Workflow for a Kinetic Study

G General Workflow for a Kinetic Study A Reactant & Standard Preparation B Reaction Initiation (t=0) A->B C Time-course Monitoring (e.g., NMR, LC-MS) B->C D Data Processing (Concentration vs. Time) C->D E Kinetic Plotting (e.g., ln[A] vs. time) D->E F Rate Constant Determination E->F

Caption: A simplified workflow for determining reaction rate constants.

Diagram of Competing Pathways in Thermal Azide-Alkyne Cycloaddition

G Regiochemical Pathways in Thermal Cycloaddition Reactants This compound + R-N3 TS1 Transition State 1 Reactants->TS1 k1 TS2 Transition State 2 Reactants->TS2 k2 Product1 1,4-disubstituted Triazole TS1->Product1 Product2 1,5-disubstituted Triazole TS2->Product2

Caption: Thermal cycloadditions often yield a mixture of regioisomers.

Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle

G Simplified CuAAC Catalytic Cycle Cu_I [Cu(I)] Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + Alkyne Alkyne This compound Azide R-N3 Cu_triazolide Copper(I) Triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->Cu_I Product 1,4-Triazole Cu_triazolide->Product Protonolysis

References

Spectroscopic comparison of 3-Ethynylbenzonitrile with its TMS-protected analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. This guide provides a detailed spectroscopic comparison of 3-Ethynylbenzonitrile and its trimethylsilyl (TMS)-protected analogue, 3-((trimethylsilyl)ethynyl)benzonitrile. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, purification, and final product characterization.

The introduction of a TMS group to the terminal alkyne of this compound serves to protect this reactive functionality during synthetic transformations. This protection is reversible, allowing for the regeneration of the terminal alkyne at a later stage. The spectroscopic data presented below clearly illustrates the impact of the TMS group on the molecule's characteristic spectral features.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compound3-((trimethylsilyl)ethynyl)benzonitrileKey Differences & Rationale
IR Spectroscopy (cm⁻¹) ~3300 (≡C-H stretch, sharp), ~2230 (C≡N stretch), ~2100 (C≡C stretch)~2230 (C≡N stretch), ~2150 (C≡C stretch, TMS-substituted)The most prominent difference is the disappearance of the sharp ≡C-H stretching vibration around 3300 cm⁻¹ upon TMS protection. The C≡C stretching frequency also shifts to a slightly lower wavenumber.
¹H NMR Spectroscopy (δ, ppm) ~7.8-7.5 (m, 4H, Ar-H), ~3.2 (s, 1H, ≡C-H)~7.7-7.4 (m, 4H, Ar-H), ~0.25 (s, 9H, -Si(CH₃)₃)The singlet corresponding to the acidic acetylenic proton around 3.2 ppm is absent in the TMS-protected analogue. A new, strong singlet appears in the upfield region (~0.25 ppm) corresponding to the nine equivalent protons of the TMS group.
¹³C NMR Spectroscopy (δ, ppm) ~135-129 (Ar-C), ~118 (C≡N), ~113 (Ar-C), ~83 (≡C-H), ~78 (-C≡)~135-129 (Ar-C), ~118 (C≡N), ~113 (Ar-C), ~104 (-C≡Si), ~95 (≡C-Si), ~0 (-Si(CH₃)₃)The chemical shifts of the acetylenic carbons are significantly altered upon TMS substitution. The terminal alkyne carbon (≡C-H) is replaced by a quaternary carbon bonded to silicon, and both alkyne carbons shift to different positions. A new peak for the methyl carbons of the TMS group appears near 0 ppm.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and effective method for distinguishing between the protected and unprotected compounds. The defining feature of this compound is the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond. This peak is completely absent in the spectrum of 3-((trimethylsilyl)ethynyl)benzonitrile.

Furthermore, the C≡C stretching frequency is a useful diagnostic. In this compound, this vibration typically appears around 2100 cm⁻¹. Upon substitution with the electron-donating TMS group, this bond is slightly weakened, causing a shift to a lower wavenumber, generally observed around 2150 cm⁻¹. The strong C≡N stretching vibration remains relatively consistent in both molecules, appearing around 2230 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra offer unambiguous confirmation of the presence or absence of the TMS protecting group. In this compound, the acetylenic proton gives rise to a characteristic singlet at approximately 3.2 ppm. This signal is absent in the spectrum of the TMS-protected analogue. Instead, a prominent singlet, integrating to nine protons, appears in the upfield region around 0.25 ppm. This signal is indicative of the three equivalent methyl groups of the TMS moiety. The aromatic protons for both compounds appear as a complex multiplet in the range of 7.4-7.8 ppm, with minor shifts observable due to the change in the electronic nature of the ethynyl substituent.

¹³C NMR: The ¹³C NMR spectra provide further structural confirmation. In this compound, the two acetylenic carbons are observed at approximately 83 ppm (≡C-H) and 78 ppm (-C≡). The introduction of the TMS group in 3-((trimethylsilyl)ethynyl)benzonitrile leads to a significant change in the chemical environment of these carbons, which now appear around 104 ppm and 95 ppm. Additionally, a new signal corresponding to the methyl carbons of the TMS group is observed near 0 ppm. The aromatic carbon signals and the nitrile carbon signal remain in their expected regions with minor shifts.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-((trimethylsilyl)ethynyl)benzonitrile and its subsequent deprotection to yield this compound.

Synthesis of 3-((trimethylsilyl)ethynyl)benzonitrile via Sonogashira Coupling

This procedure describes a typical Sonogashira coupling reaction between an aryl halide and a terminal alkyne.

Materials:

  • 3-Bromobenzonitrile

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • To the resulting mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-((trimethylsilyl)ethynyl)benzonitrile.

Deprotection of 3-((trimethylsilyl)ethynyl)benzonitrile

This protocol outlines the removal of the TMS protecting group to yield the terminal alkyne.[1]

Materials:

  • 3-((trimethylsilyl)ethynyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Take up the residue in diethyl ether and wash with water to remove any remaining potassium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.[1]

Logical Relationship of Compounds

G cluster_protection Protection Reaction cluster_deprotection Deprotection Reaction Unprotected This compound Protected 3-((trimethylsilyl)ethynyl)benzonitrile Unprotected->Protected Protection Protected->Unprotected Deprotection TMS_Cl TMSCl, Base Deprotection K₂CO₃, MeOH or F⁻

Caption: Synthetic relationship between the unprotected and TMS-protected compounds.

References

Unveiling the Electrochemical Landscape of 3-Ethynylbenzonitrile and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel organic molecules is paramount for applications ranging from sensor development to designing new catalytic systems. This guide provides a comparative overview of the anticipated electrochemical behavior of 3-Ethynylbenzonitrile and its derivatives, grounded in the established principles of electrochemistry for aromatic nitriles and aryl alkynes. Due to a lack of specific experimental data for this compound in the current literature, this guide presents a generalized framework and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Electrochemical Properties

The electrochemical behavior of organic molecules like this compound is primarily dictated by the ease with which they can be oxidized or reduced. These processes involve the removal or addition of electrons, respectively, and are characterized by their redox potentials. The presence of the electron-withdrawing nitrile group (-CN) and the versatile ethynyl group (-C≡CH) suggests that this compound and its derivatives will exhibit rich electrochemical activity.

Substituents on the aromatic ring are expected to significantly modulate these properties. Electron-donating groups would likely lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups would have the opposite effect. These electronic perturbations also influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding charge transfer processes.

Comparative Electrochemical Data: A Predictive Framework

CompoundSubstituent (Position)Expected Oxidation Potential (V vs. ref)Expected Reduction Potential (V vs. ref)Estimated HOMO (eV)Estimated LUMO (eV)
This compound -EE'- (E_ox + 4.8)- (E_red + 4.8)
Derivative AElectron-Donating (e.g., -OCH₃)< E> E'Higher than parentHigher than parent
Derivative BElectron-Withdrawing (e.g., -NO₂)> E< E'Lower than parentLower than parent
Derivative CHalogen (e.g., -Cl)> E< E'Lower than parentLower than parent

Note: This table presents a qualitative prediction. Actual values must be determined experimentally. The HOMO/LUMO estimations are based on empirical formulas where E_ox and E_red are the onset oxidation and reduction potentials, respectively, and 4.8 eV is a typical work function of the reference electrode (e.g., ferrocene/ferrocenium couple).

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of new compounds.[1][2][3] It provides information on redox potentials, the stability of redox species, and the kinetics of electron transfer reactions.

Objective: To determine the oxidation and reduction potentials of this compound and its derivatives.

Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon or Platinum)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile)

  • Analyte solution (e.g., 1 mM solution of this compound or its derivative in the electrolyte solution)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte solution.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window where the solvent and electrolyte are electrochemically stable.

  • Analyte Scan: Add the analyte to the cell to the desired concentration and record the cyclic voltammogram. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for reversible processes.

Workflow for Electrochemical Characterization

The following diagram illustrates the logical workflow for the electrochemical characterization of this compound and its derivatives.

G Workflow for Electrochemical Characterization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation cluster_output Output Compound Synthesize/Obtain this compound & Derivatives Solution Prepare Analyte & Electrolyte Solutions Compound->Solution Cell Assemble & Deoxygenate Electrochemical Cell Solution->Cell CV Perform Cyclic Voltammetry Cell->CV ScanRate Vary Scan Rate CV->ScanRate Reversibility Concentration Vary Concentration CV->Concentration Diffusion Control Potentials Determine Redox Potentials (Epa, Epc, E½) ScanRate->Potentials Concentration->Potentials Kinetics Analyze Electron Transfer Kinetics Potentials->Kinetics HOMOLUMO Estimate HOMO/LUMO Levels Potentials->HOMOLUMO Comparison Compare with Derivatives Kinetics->Comparison HOMOLUMO->Comparison Report Publish Comparison Guide Comparison->Report

Caption: General workflow for the electrochemical characterization of organic compounds.

Conclusion

While direct experimental data on the electrochemical properties of this compound and its derivatives are not available in the reviewed literature, this guide provides a robust framework for researchers to conduct their own investigations. By following the detailed experimental protocol for cyclic voltammetry and using the predictive framework for substituent effects, a comprehensive understanding of the electrochemical landscape of these promising molecules can be achieved. Further research is warranted to experimentally validate these predictions and to fully elucidate the structure-property relationships within this class of compounds.

References

Benchmarking the efficiency of different palladium catalysts for 3-Ethynylbenzonitrile coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for 3-Ethynylbenzonitrile Coupling

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly between terminal alkynes and aryl halides. The choice of an efficient palladium catalyst is critical for the successful synthesis of derivatives of this compound, a versatile building block in medicinal chemistry and materials science. This guide provides a comparative overview of various palladium catalysts, supported by experimental data from related couplings, to inform catalyst selection for this specific transformation.

Comparative Performance of Palladium Catalysts

While direct comparative data for the coupling of this compound is not extensively available in the reviewed literature, performance can be extrapolated from studies on structurally similar substrates, such as other aryl nitriles and bromopyridines. The following table summarizes the performance of different palladium catalyst systems in Sonogashira coupling reactions, providing a valuable starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂PPh₃Et₃NDMF100396High yield achieved for a related bromopyridine substrate.[1]
PdCl₂(PPh₃)₂-Et₃NDMF100392A common and effective catalyst for Sonogashira couplings.[1]
Pd(OAc)₂PPh₃Et₃NDMF100385Readily available and widely used palladium source.[1]
Pd₂(dba)₃PPh₃Et₃NDMF100382Often used for more challenging coupling reactions.[1]
Pd/NH₂-SiO₂--Ethylene Glycol---Heterogeneous catalyst, recoverable and reusable for multiple runs.[2]
Pd₁@NCPPh₃NEt₃MeCN8024HighSingle-atom catalyst (SAC) with high stability and reusability.[3]
Metallodendrimer-Et₃NDMF70290Homogeneous catalyst with high efficiency at lower temperatures.[4]

Note: The yields presented are for the coupling of related aryl halides and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Below are representative experimental protocols for a standard Sonogashira coupling reaction, which can be adapted for the coupling of this compound.

General Procedure for Homogeneous Palladium-Catalyzed Sonogashira Coupling

This protocol is based on typical conditions for Sonogashira reactions with homogeneous palladium catalysts.[1][4]

Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., Et₃N, 2.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%). For copper-free conditions, a suitable ligand may be required.

  • Add an anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) and seal.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 70-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure for Heterogeneous Palladium Single-Atom Catalyst (SAC) Coupling

This protocol is adapted from procedures for palladium single-atom catalysts, emphasizing catalyst recovery and reuse.[3]

Reaction Setup:

  • To a reaction vessel, add the palladium single-atom catalyst (e.g., Pd₁@NC, 0.1-0.2 mol%), copper(I) iodide (CuI, 1-2 mol%), and triphenylphosphine (PPh₃, 1 mol%).

  • Add a degassed solution of the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a base (e.g., NEt₃, 2.2 equiv), and an internal standard (e.g., 1,3,5-trimethylbenzene, 0.25 equiv) in a suitable solvent (e.g., MeCN, 0.4-0.5 M).

  • Seal the vessel and place it under a protective atmosphere (e.g., Argon).

Reaction Execution:

  • Stir the mixture vigorously at the specified temperature (e.g., 80 °C) for the required duration (e.g., 24 h).

Catalyst Recovery and Product Analysis:

  • After cooling to room temperature, separate the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.

  • Analyze the reaction solution by gas chromatography (GC-FID) to determine the yield.

Visualizations

General Experimental Workflow for Sonogashira Coupling

The following diagram illustrates a typical workflow for performing a palladium-catalyzed Sonogashira coupling reaction, from reagent preparation to product analysis.

G prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup react Reaction Execution (Heating & Stirring) setup->react monitor Reaction Monitoring (TLC/GC-MS) react->monitor workup Workup (Extraction & Washing) react->workup Reaction Complete monitor->react purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)-C≡CR²(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-C≡CR² transmetal->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide cu_x CuX base Base base->alkyne Deprotonation aryl_halide R¹-X dummy1 dummy1->pd0

References

Safety Operating Guide

Proper Disposal of 3-Ethynylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Ethynylbenzonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols, in conjunction with local, state, and federal regulations, is paramount.

Hazard Profile and Safety Considerations

This compound is classified with several hazards that necessitate careful handling during disposal. Understanding these risks is the first step in a safe disposal process.

Hazard ClassificationDescriptionGHS Category
Acute Oral ToxicityHarmful if swallowed.[1]Category 4
Skin Corrosion/IrritationCauses skin irritation.[2]Category 2
Serious Eye Damage/IrritationCauses serious eye irritation.[2]Category 2
Specific Target Organ ToxicityMay cause respiratory tract irritation.[2]Category 3

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times during the handling and disposal process. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1] Do not release it into the environment, including drains or soil.[3]

1. Waste Collection and Storage:

  • Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting waste this compound and any contaminated materials. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with incompatible materials. Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.

2. Disposal of Contaminated Materials:

  • Solid Waste: Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound should be placed in the designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in the designated liquid hazardous waste container.

3. Decontamination of Empty Containers:

  • Rinsing: Thoroughly rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[4] For compounds with significant toxicity, it is best practice to collect the first three rinses as hazardous waste.[4]

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the labels on the container should be defaced or removed. The container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Decontamination cluster_3 Final Disposal A Wear Appropriate PPE C Collect Waste this compound and Contaminated Materials A->C B Work in a Ventilated Area B->C D Use Labeled, Compatible Hazardous Waste Container C->D K Prohibited Actions H Store Waste Securely D->H E Triple Rinse Empty Container F Collect Rinsate as Hazardous Waste E->F G Deface Label on Rinsed Container F->G I Arrange for Professional Disposal (EHS or Contractor) G->I H->I J Compliant Disposal I->J Dispose via Approved Waste Disposal Plant L Do Not Dispose in Sink/Trash K->L M Do Not Evaporate K->M

Workflow for the proper disposal of this compound.

Experimental Protocols Cited

The information presented in this guide is based on standard hazardous waste disposal protocols as outlined in safety data sheets and general laboratory safety guidelines. No experimental protocols for the chemical alteration of this compound for disposal are recommended, as the standard and safest procedure is collection and disposal by a licensed professional service.

References

Navigating the Safe Handling of 3-Ethynylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of 3-Ethynylbenzonitrile, including detailed operational and disposal plans.

Essential Safety Information

This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant nitrile gloves.[1][4] Thicker gloves offer better protection.[5] Double gloving is recommended for extended operations.
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a risk of splashing.[6]
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and body.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₉H₅N
Molecular Weight 127.14 g/mol [2][7]
Appearance Not specified, handle as a potentially hazardous solid or liquid.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as outlined in the table above and inspect for any damage.

    • Prepare all necessary equipment and reagents for the experiment to minimize time spent handling the compound.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling :

    • Don all required PPE before entering the designated work area.

    • Conduct all weighing and transferring of this compound within the chemical fume hood.

    • Use a spatula or other appropriate tool for transferring solid material. Avoid creating dust.

    • If working with a solution, use a pipette or syringe for accurate and safe transfer.

    • Keep the container of this compound closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a secondary container in a well-ventilated area, away from incompatible materials.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • The container should be sealed and stored in a secondary container in a well-ventilated area.

  • Empty Containers :

    • Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start prep Preparation - Verify Fume Hood - Inspect PPE - Prepare Equipment start->prep handling Handling in Fume Hood - Weighing & Transferring - Keep Container Closed prep->handling post_handling Post-Handling - Decontaminate Surfaces - Dispose of Waste - Remove PPE handling->post_handling emergency Emergency Procedure - Skin/Eye Contact - Inhalation/Ingestion handling->emergency disposal Waste Disposal - Segregate Solid & Liquid Waste - Label & Seal Containers - Contact EHS post_handling->disposal end End disposal->end emergency->post_handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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3-Ethynylbenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.